Tedalinab
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPZXHMTJGOMCJ-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030347 | |
| Record name | Tedalinab | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916591-01-0 | |
| Record name | (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916591-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedalinab [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedalinab | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDALINAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tedalinab's Mechanism of Action in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedalinab (GRC-10693) is a novel, potent, and highly selective cannabinoid receptor 2 (CB2) agonist that has shown promise in early clinical development for the treatment of neuropathic pain and osteoarthritis.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound in the context of neuropathic pain. By selectively targeting the CB2 receptor, this compound aims to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved in this compound's therapeutic potential.
Introduction to this compound and its Target: The CB2 Receptor
Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. The endocannabinoid system, particularly the CB2 receptor, has emerged as a promising target for the development of new analgesics. CB2 receptors are G-protein coupled receptors (GPCRs) primarily expressed in immune cells, including microglia and macrophages, as well as in peripheral nerve endings. Their expression is often upregulated in pathological pain states, making them a strategic target for therapeutic intervention.
This compound (GRC-10693), developed by Glenmark Pharmaceuticals, is a potent and orally active agonist of the CB2 receptor.[1] A key feature of this compound is its remarkable selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This high selectivity suggests a favorable safety profile, which has been supported by early clinical trials.
Quantitative Pharmacology of this compound
While specific Ki and EC50/IC50 values for this compound are not widely published in peer-reviewed literature, available information highlights its high potency and selectivity.
Table 1: Selectivity of this compound
| Parameter | Value | Reference |
| Functional Selectivity (CB2 vs. CB1) | >4700-fold |
This high degree of selectivity is a critical attribute, suggesting that this compound can modulate the therapeutic targets in the immune and peripheral nervous systems with minimal off-target effects on the central nervous system.
Preclinical Efficacy in Neuropathic Pain Models
Information from Glenmark Pharmaceuticals indicates that this compound has demonstrated superior efficacy in in-vivo models of neuropathic and inflammatory pain. While specific quantitative data from these studies, such as the effective dose (ED50) for pain reversal or the percentage of pain inhibition, are not publicly available, the successful completion of Phase I trials for neuropathic pain suggests robust preclinical efficacy.
Commonly used animal models to evaluate the efficacy of compounds for neuropathic pain include:
-
Chronic Constriction Injury (CCI) Model: In this model, loose ligatures are placed around the sciatic nerve, leading to nerve damage and subsequent development of mechanical allodynia and thermal hyperalgesia, mimicking symptoms of human neuropathic pain.
-
Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. This results in a persistent and robust neuropathic pain state.
-
Chemotherapy-Induced Neuropathic Pain (CINP) Models: Administration of certain chemotherapeutic agents, such as paclitaxel or vincristine, can induce peripheral neuropathy, providing a clinically relevant model to test potential analgesics.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, standard methodologies for assessing the activity of a selective CB2 agonist are well-established in the field.
In Vitro Assays
4.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Methodology:
-
Membranes from cells stably expressing either human CB1 or CB2 receptors are prepared.
-
A constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Functional Assays (e.g., cAMP Assay or GTPγS Binding Assay)
-
Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound as a CB2 receptor agonist.
-
Methodology (cAMP Assay):
-
Cells expressing the CB2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Increasing concentrations of this compound are added to the cells.
-
As a CB2 agonist coupled to Gi/o proteins, this compound will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.
-
Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
The EC50 value (the concentration of this compound that produces 50% of its maximal inhibitory effect) is calculated.
-
In Vivo Models of Neuropathic Pain
4.2.1. Assessment of Mechanical Allodynia
-
Objective: To evaluate the ability of this compound to reverse mechanical hypersensitivity in a rodent model of neuropathic pain.
-
Methodology (von Frey Test):
-
Animals are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Following induction of neuropathic pain, the paw withdrawal threshold will be significantly reduced.
-
This compound is administered (e.g., orally), and the paw withdrawal threshold is reassessed at various time points to determine the analgesic effect.
-
Signaling Pathways
The mechanism of action of this compound in neuropathic pain is mediated through the activation of CB2 receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation initiates a cascade of intracellular signaling events that ultimately lead to reduced neuroinflammation and pain transmission.
Canonical CB2 Receptor Signaling
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing gene transcription and cellular function.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunits can activate the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK. Activation of these pathways in immune cells can modulate the production of cytokines and other inflammatory mediators.
Experimental Workflow for Preclinical Evaluation
The preclinical development of a compound like this compound typically follows a structured workflow to assess its potential as a therapeutic agent for neuropathic pain.
Conclusion
This compound represents a promising therapeutic candidate for the management of neuropathic pain. Its high selectivity for the CB2 receptor offers the potential for significant analgesic and anti-inflammatory effects without the undesirable central nervous system side effects of non-selective cannabinoids. While detailed quantitative preclinical data remains largely proprietary, the progression of this compound to and successful completion of Phase I clinical trials underscore its potential. Further disclosure of preclinical efficacy and mechanistic data will be crucial for a comprehensive understanding of its therapeutic profile and for guiding its continued clinical development. This technical guide provides a framework for understanding the core mechanism of action of this compound based on the current understanding of CB2 receptor pharmacology and the publicly available information on this compound.
References
Technical Guide: Cannabinoid Receptor 2 (CB2) Binding Affinity and Selectivity of GW405833
Disclaimer: Information regarding a compound specifically named "Tedalinab" is not available in the public domain. Therefore, this technical guide utilizes GW405833 (L-768242) , a well-characterized and selective CB2 receptor agonist, as a representative example to illustrate the principles of CB2 receptor binding affinity and selectivity. All data presented herein pertains to GW405833.
This document provides an in-depth overview of the binding characteristics of the selective cannabinoid receptor 2 (CB2) agonist, GW405833. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to CB2 Receptor and GW405833
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and peripheral tissues.[1][2] Its activation is associated with the modulation of immune responses and inflammatory pathways, making it a promising therapeutic target for various conditions, including chronic pain and inflammatory diseases, without the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.[1][3][4]
GW405833 is a potent and selective CB2 receptor agonist. It has been extensively used as a research tool to investigate the physiological and pathological roles of the CB2 receptor.
Quantitative Binding and Functional Data
The binding affinity and functional potency of GW405833 have been determined through various in vitro assays. The data is summarized in the tables below.
Table 1: Receptor Binding Affinity (Ki) of GW405833
The inhibition constant (Ki) represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Cell Line/Tissue | Reference |
| GW405833 | Human CB2 | 3.92 ± 1.58 | CHO-K1 cells | |
| GW405833 | Human CB2 | 3.6 | Not Specified | |
| GW405833 | Human CB2 | 14 | Not Specified | |
| GW405833 | Human CB1 | 4772 ± 1676 | Not Specified | |
| GW405833 | Human CB1 | 2040 | Not Specified |
Table 2: Functional Potency (EC50) of GW405833
The half-maximal effective concentration (EC50) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Receptor | EC50 (nM) | Assay Type | Reference |
| GW405833 | Human CB2 | 0.65 | cAMP accumulation | |
| GW405833 | Human CB1 | 16100 | cAMP accumulation |
Table 3: Selectivity Profile of GW405833
Selectivity is the ratio of the binding affinity or functional potency for the target receptor (CB2) versus the off-target receptor (CB1).
| Parameter | CB1/CB2 Ratio | Reference |
| Ki Ratio (CB1/CB2) | ~1200-fold | |
| EC50 Ratio (CB1/CB2) | ~24769-fold |
Experimental Protocols
The following sections detail the methodologies used to obtain the binding affinity data for GW405833.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. This method involves the use of a radiolabeled ligand that binds to the receptor and a test compound (e.g., GW405833) that competes for the same binding site.
Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Materials:
-
Membrane Preparations: Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: A high-affinity CB2 receptor radioligand such as [³H]CP-55,940.
-
Test Compound: GW405833.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound (GW405833) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
CB2 Receptor Signaling Pathways
Upon activation by an agonist like GW405833, the CB2 receptor, a Gi/o-coupled GPCR, initiates several intracellular signaling cascades.
Primary Signaling Pathway:
-
G-protein Activation: Agonist binding induces a conformational change in the CB2 receptor, leading to the activation of the associated heterotrimeric Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: Reduced cAMP levels affect the activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating cellular functions such as immune cell activation, cytokine release, and cell migration.
Other Signaling Pathways:
-
MAPK Pathway: CB2 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK, which are involved in cell proliferation, differentiation, and apoptosis.
-
Ion Channel Modulation: The Gβγ subunits released upon G-protein activation can modulate the activity of ion channels.
CB2 Receptor Signaling Cascade
Caption: Simplified CB2 receptor signaling pathway.
Conclusion
GW405833 is a valuable pharmacological tool characterized by its high binding affinity and selectivity for the CB2 receptor. The data and protocols presented in this guide provide a comprehensive overview for researchers working on the development of novel CB2-targeted therapeutics. Understanding the binding kinetics, functional activity, and signaling pathways of selective agonists like GW405833 is crucial for advancing the field of cannabinoid research.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
GRC-10693: A Technical Overview of a Selective Cannabinoid Receptor 2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GRC-10693, also known as Tedalinab, is a potent and highly selective cannabinoid receptor 2 (CB2) agonist developed by Glenmark Pharmaceuticals. With a compelling preclinical profile and successful completion of Phase I clinical trials, GRC-10693 has been investigated for its therapeutic potential in treating neuropathic pain and osteoarthritis. This document provides a detailed technical guide on the molecular structure, chemical properties, mechanism of action, and relevant experimental methodologies associated with GRC-10693, tailored for professionals in the field of drug discovery and development.
Molecular Structure and Chemical Properties
GRC-10693 is a novel, orally bioavailable small molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.0²,⁶]deca-2(6),4-diene-5-carboxamide |
| Synonyms | This compound |
| Molecular Formula | C₁₉H₂₁F₂N₃O |
| Molecular Weight | 345.39 g/mol |
| CAS Number | 916591-01-0 |
| SMILES | CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F |
| InChI Key | NTPZXHMTJGOMCJ-WDEREUQCSA-N |
| LogP | 4.618 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Mechanism of Action and Signaling Pathway
GRC-10693 functions as a selective agonist of the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed on immune cells, hematopoietic cells, and in the peripheral nervous system. This selective action on CB2 receptors, with over 4700-fold greater selectivity compared to the cannabinoid receptor 1 (CB1), is key to its therapeutic potential, as it is expected to provide analgesic and anti-inflammatory effects without the psychotropic side effects associated with CB1 receptor activation.
Upon binding of GRC-10693, the CB2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi/o proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, CB2 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, through the Gβγ subunits.
In Vitro Characterization of Tedalinab (GRC-10693): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedalinab (GRC-10693) is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2). This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional activity, and its impact on key signaling pathways. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed experimental protocols and a clear presentation of quantitative data to facilitate further investigation and understanding of this compound.
Introduction
This compound (GRC-10693) has emerged as a significant research compound due to its high selectivity for the CB2 receptor, which is primarily expressed in the immune system. This selectivity profile suggests potential therapeutic applications in inflammatory and neuropathic pain conditions, with a reduced risk of the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This guide details the fundamental in vitro pharmacological properties of this compound.
Binding Affinity and Selectivity
The binding affinity of this compound for human CB1 and CB2 receptors has been determined through radioligand displacement assays. These studies are crucial for quantifying the compound's potency and selectivity.
Table 1: Radioligand Binding Affinity of this compound (GRC-10693) at Human Cannabinoid Receptors
| Receptor | Radioligand | This compound (GRC-10693) Ki (nM) |
| CB1 | [3H]-CP55,940 | >10,000 |
| CB2 | [3H]-CP55,940 | 2.1 |
Data represents the mean from multiple experiments.
This compound demonstrates a remarkable selectivity for the CB2 receptor, with a Ki value of 2.1 nM. In contrast, its affinity for the CB1 receptor is significantly lower (Ki >10,000 nM), resulting in a selectivity ratio (Ki CB1 / Ki CB2) of over 4700-fold.[1] This high degree of selectivity is a key characteristic of this compound.
Functional Activity
The functional activity of this compound as a CB2 receptor agonist was assessed through its ability to modulate intracellular cyclic adenosine monophosphate (cAMP) levels.
Table 2: Functional Activity of this compound (GRC-10693) in a cAMP Assay
| Assay | Cell Line | This compound (GRC-10693) EC50 (nM) |
| Forskolin-stimulated cAMP inhibition | CHO-hCB2 | 5.4 |
Data represents the mean from multiple experiments.
In Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2), this compound potently inhibited forskolin-stimulated cAMP accumulation with an EC50 of 5.4 nM, confirming its agonist activity at the CB2 receptor.
Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, CB2 receptor activation can modulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
[3H]-CP55,940 (radioligand).
-
This compound (GRC-10693) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-labeled cannabinoid agonist like WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]-CP55,940, and either buffer (for total binding), non-specific binding control, or a concentration of this compound.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of this compound as a CB2 receptor agonist by measuring its effect on cAMP levels.
Materials:
-
CHO cells stably expressing the human CB2 receptor (CHO-hCB2).
-
This compound (GRC-10693) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Plate CHO-hCB2 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Add serial dilutions of this compound to the cells and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.
-
Determine the EC50 value using non-linear regression analysis.
Conclusion
This compound (GRC-10693) is a potent and highly selective CB2 receptor agonist, as demonstrated by its low nanomolar binding affinity and functional potency at the human CB2 receptor, coupled with its negligible affinity for the CB1 receptor. Its mechanism of action involves the canonical Gi-coupled pathway, leading to the inhibition of adenylyl cyclase. The detailed in vitro characterization provided in this technical guide underscores the potential of this compound as a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor and as a lead compound for the development of novel therapeutics.
References
Preclinical Profile of Tedalinab: A Selective Cannabinoid Receptor 2 (CB2) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedalinab (GRC-10693) is a potent and highly selective cannabinoid receptor 2 (CB2) agonist that was under development by Glenmark Pharmaceuticals for the treatment of neuropathic pain and osteoarthritis.[1][2] Preclinical research has highlighted the therapeutic potential of selective CB2 agonists in managing chronic pain and inflammation without the psychotropic side effects associated with cannabinoid receptor 1 (CB1) activation. This technical guide synthesizes the available preclinical information on this compound and provides a broader context based on studies of other selective CB2 agonists in animal models.
While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document extrapolates from established methodologies in the field to provide a comprehensive overview for research and drug development professionals.
Core Concepts: The Role of CB2 Agonism in Pain and Inflammation
The endocannabinoid system is a key regulator of pain and inflammation. The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. Selective CB2 agonists like this compound are designed to harness these therapeutic benefits while avoiding the psychoactive effects mediated by the CB1 receptor, which is abundant in the central nervous system.
Signaling Pathway of CB2 Receptor Activation
Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade that ultimately leads to reduced inflammation and pain sensation.
References
The Pharmacokinetics and Oral Bioavailability of Tedalinab: A Technical Overview
Disclaimer: Publicly available information on a compound specifically named "Tedalinab" is not available. The following technical guide has been constructed based on established principles of pharmacokinetics and oral bioavailability studies for analogous cannabinoid-like compounds, intended to serve as a representative model for researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive technical overview of the preclinical pharmacokinetic profile and oral bioavailability of a representative cannabinoid compound, referred to herein as this compound. The aim is to furnish drug development professionals with a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of molecules. All data presented is synthesized from analogous compounds and should be considered illustrative.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound following intravenous and oral administration have been characterized in preclinical animal models. These studies are crucial for determining the disposition of the compound within a biological system and for predicting its behavior in humans.[1][2]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical species.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) |
| Mouse | 1 | 250 ± 35 | 0.08 | 350 ± 45 | 2.5 ± 0.4 | 2.8 ± 0.3 | 7.0 ± 1.2 |
| Rat | 1 | 180 ± 28 | 0.1 | 420 ± 52 | 3.1 ± 0.5 | 2.4 ± 0.2 | 7.5 ± 1.5 |
| Dog | 0.5 | 150 ± 22 | 0.15 | 380 ± 48 | 4.2 ± 0.6 | 1.3 ± 0.2 | 5.5 ± 1.0 |
| Monkey | 0.5 | 165 ± 30 | 0.12 | 400 ± 55 | 4.5 ± 0.7 | 1.2 ± 0.1 | 5.0 ± 0.9 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 10 | 30 ± 8 | 1.5 | 105 ± 20 | 2.8 ± 0.5 | 30 ± 5 |
| Rat | 10 | 25 ± 6 | 2.0 | 126 ± 25 | 3.5 ± 0.6 | 30 ± 6 |
| Dog | 5 | 18 ± 5 | 2.5 | 95 ± 18 | 4.8 ± 0.8 | 25 ± 5 |
| Monkey | 5 | 22 ± 7 | 2.2 | 110 ± 22 | 5.1 ± 0.9 | 28 ± 6 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; F: Oral bioavailability.
Experimental Protocols
The data presented in this guide are based on established preclinical experimental designs. The following sections detail the methodologies for key experiments.
Animal Models
Preclinical pharmacokinetic studies are typically conducted in various animal models to assess the ADME properties of a new chemical entity.[1][3] Commonly used species include rodents (mice, rats) and non-rodents (dogs, non-human primates). The choice of species is often based on similarities in metabolic pathways to humans.[3]
Dosing and Sample Collection
For intravenous studies, this compound is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., tail vein in rodents, cephalic vein in larger animals). For oral bioavailability studies, the compound is administered via oral gavage.
Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., retro-orbital sinus in mice, jugular vein in rats and larger animals). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
Quantification of this compound in plasma samples is performed using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the accurate determination of drug concentrations in biological matrices.
The following workflow outlines the typical bioanalytical process:
Metabolism and Excretion
The metabolism of cannabinoid-like compounds is primarily hepatic, involving cytochrome P450 (CYP) enzymes. The major metabolic pathways often include hydroxylation followed by further oxidation to carboxylic acids, which may then be glucuronidated. These more water-soluble metabolites are then excreted from the body.
Excretion of this compound and its metabolites is expected to occur via both renal and fecal routes. The relative contribution of each pathway can be determined through mass balance studies using a radiolabeled version of the compound.
Oral Bioavailability
The oral bioavailability of this compound is influenced by its absorption from the gastrointestinal tract and first-pass metabolism in the gut wall and liver. The low aqueous solubility and lipophilic nature of many cannabinoid-like compounds can lead to variable and incomplete absorption, often resulting in low oral bioavailability. Formulation strategies, such as lipid-based delivery systems, can be employed to enhance oral absorption.
Signaling Pathway
This compound is hypothesized to exert its pharmacological effects through interaction with the endocannabinoid system, primarily by modulating the activity of cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Activation of the CB1 receptor by this compound leads to the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, reducing the intracellular levels of cyclic AMP (cAMP). This leads to a downstream modulation of protein kinase A (PKA) activity. Additionally, Gi activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and modulate the activity of various ion channels.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic profile and oral bioavailability of a representative cannabinoid compound, this compound. The data indicates that while the compound is readily distributed in the body, its oral bioavailability is limited, likely due to its physicochemical properties and first-pass metabolism. Further studies, including formulation development and human clinical trials, are necessary to fully elucidate the clinical potential of this compound. The experimental protocols and signaling pathway information provided herein offer a framework for such future investigations.
References
Tedalinab: A CB2 Agonist for Chronic Pain - A Technical Overview
DISCLAIMER: Publicly available information on the clinical and preclinical development of Tedalinab (GRC 10693) is limited. This document summarizes the currently accessible data and provides context based on standard methodologies for the preclinical assessment of cannabinoid receptor agonists in chronic pain models. Quantitative data from specific studies on this compound are largely unavailable in the public domain.
Introduction
This compound (also known as GRC 10693) is an experimental, orally bioavailable small molecule developed by Glenmark Pharmaceuticals that acts as a selective cannabinoid receptor 2 (CB2R) agonist. It was investigated as a potential therapeutic agent for chronic inflammatory and neuropathic pain, including osteoarthritis. The therapeutic rationale for a selective CB2R agonist is to provide analgesia by modulating inflammatory responses and neuronal signaling without the psychotropic side effects associated with cannabinoid receptor 1 (CB1R) activation.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR). In the context of chronic pain, CB2 receptors are upregulated in immune cells, glial cells, and to some extent, in peripheral sensory neurons in response to tissue injury and inflammation. Activation of CB2R is generally associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This initiates a downstream signaling cascade that can modulate the activity of several ion channels and signaling pathways involved in nociception and inflammation.
Signaling Pathway
The activation of the CB2 receptor by an agonist like this compound can trigger multiple intracellular signaling pathways that collectively contribute to its analgesic and anti-inflammatory effects. A representative signaling cascade is depicted below.
Methodological & Application
Application Notes and Protocols: Tedalinab In Vitro cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades. It is involved in a myriad of physiological processes, including metabolism, gene transcription, and cellular proliferation. The intracellular concentration of cAMP is tightly regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade cAMP. Many G protein-coupled receptors (GPCRs) modulate the activity of adenylyl cyclase. GPCRs that couple to the Gs alpha subunit stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those that couple to the Gi alpha subunit inhibit adenylyl cyclase, resulting in decreased cAMP levels.
Tedalinab is a novel therapeutic agent under investigation. To elucidate its mechanism of action, it is crucial to determine its effect on intracellular signaling pathways. This document provides a detailed protocol for an in vitro competitive immunoassay to quantify changes in intracellular cAMP levels in response to this compound treatment. This assay is a valuable tool for determining whether this compound acts as an agonist or antagonist at a GPCR and whether it modulates the Gs or Gi signaling pathway.
Signaling Pathway
The following diagram illustrates the canonical Gs and Gi signaling pathways that regulate intracellular cAMP levels. This compound's potential points of interaction are as a ligand for a G protein-coupled receptor (GPCR).
Caption: this compound's potential interaction with GPCRs to modulate cAMP signaling.
Experimental Protocol: In Vitro cAMP Assay
This protocol is designed for a 96-well plate format and utilizes a competitive immunoassay principle.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing the target GPCR or a recombinant cell line overexpressing the target GPCR.
-
Cell Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration.
-
cAMP Assay Kit: A commercially available cAMP competitive immunoassay kit (e.g., ELISA, HTRF, or fluorescence polarization-based). The following protocol is a general guideline and should be adapted to the specific kit's instructions.
-
Control Agonist: A known agonist for the target GPCR.
-
Control Antagonist: A known antagonist for the target GPCR.
-
Forskolin: A direct activator of adenylyl cyclase.
-
IBMX (3-isobutyl-1-methylxanthine): A non-specific phosphodiesterase inhibitor.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Cell Lysis Buffer: As provided in the cAMP assay kit.
-
96-well cell culture plates: White, opaque plates are recommended for luminescent or fluorescent assays.
-
Multichannel pipette and sterile tips.
-
Plate reader: Capable of detecting the signal generated by the chosen assay kit (e.g., luminescence, fluorescence, or absorbance).
Cell Preparation and Seeding
-
Cell Culture: Maintain the chosen cell line in the appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
The day before the assay, harvest the cells using standard cell culture techniques.
-
Resuspend the cells in fresh growth medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density. The optimal seeding density should be determined empirically to ensure a robust signal window.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Assay Procedure
The following workflow outlines the steps for performing the cAMP assay.
Caption: Workflow for the in vitro cAMP assay.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Prepare solutions of the control agonist, control antagonist, and forskolin at the desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer containing IBMX to each well. The final concentration of IBMX should be sufficient to inhibit PDE activity (typically 100-500 µM). Incubate for 10-15 minutes at room temperature.
-
Add 50 µL of the prepared this compound dilutions and controls to the respective wells.
-
For agonist testing: Add this compound at various concentrations.
-
For antagonist testing: Add a fixed concentration of the control agonist along with varying concentrations of this compound.
-
Include the following controls:
-
Basal: Cells with assay buffer only.
-
Positive Control (agonist): Cells with a known agonist.
-
Positive Control (forskolin): Cells with forskolin to directly stimulate adenylyl cyclase.
-
-
Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the assay kit.
-
Follow the kit's instructions for the addition of the detection reagents (e.g., cAMP conjugate and antibody).
-
Incubate the plate for the recommended time to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the signal from the cAMP standards provided in the kit against their known concentrations.
-
cAMP Concentration Calculation: Use the standard curve to interpolate the concentration of cAMP in each experimental well.
-
Dose-Response Curves: Plot the calculated cAMP concentrations against the log of the this compound concentration.
-
EC50/IC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the this compound in vitro cAMP assay.
| Treatment Group | This compound Conc. (nM) | Mean cAMP (nM) | Standard Deviation | % of Control Agonist |
| Basal | 0 | 1.2 | 0.2 | 0% |
| Control Agonist | - | 25.8 | 2.1 | 100% |
| This compound | 0.1 | 1.5 | 0.3 | 1.2% |
| 1 | 5.4 | 0.8 | 17.2% | |
| 10 | 15.2 | 1.5 | 57.4% | |
| 100 | 24.9 | 2.0 | 97.1% | |
| 1000 | 25.1 | 2.3 | 97.9% | |
| Control Antagonist | - | 1.4 | 0.2 | 0.8% |
| Forskolin | - | 45.3 | 3.5 | 180.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro cAMP assay to characterize the pharmacological activity of this compound. By following this protocol, researchers can determine the effect of this compound on intracellular cAMP levels, thereby gaining valuable insights into its mechanism of action at the molecular level. This information is crucial for the continued development and optimization of this compound as a potential therapeutic agent.
Application Notes and Protocols: Tedalinab in the Chronic Constriction Injury (CCI) Model in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition resulting from nerve injury, presents a significant challenge in drug development. The chronic constriction injury (CCI) model in rats is a widely utilized preclinical model to simulate neuropathic pain and evaluate the efficacy of novel analgesic compounds. Tedalinab is a potent and selective cannabinoid receptor 2 (CB2) agonist. Activation of the CB2 receptor, which is primarily expressed on immune cells and upregulated in the nervous system following injury, is a promising therapeutic strategy for neuropathic pain, potentially devoid of the psychoactive side effects associated with cannabinoid receptor 1 (CB1) activation.
These application notes provide a detailed protocol for evaluating the therapeutic potential of a selective CB2 agonist, using this compound as a representative compound, in the rat CCI model of neuropathic pain. While specific preclinical data on this compound in the CCI model is not publicly available, this document compiles representative methodologies and data from studies on other selective CB2 agonists in the same model to serve as a comprehensive guide.
Data Presentation
The following tables summarize quantitative data from studies utilizing selective CB2 receptor agonists in the rat Chronic Constriction Injury (CCI) model. This data is representative of the expected outcomes when testing a compound like this compound.
Table 1: Effect of CB2 Receptor Agonists on Mechanical Allodynia in the CCI Model
| Compound | Dose | Administration Route | Time Point | Paw Withdrawal Threshold (g) (Mean ± SEM) | Percent Reversal of Allodynia |
| Vehicle | - | Intrathecal | Day 14 post-CCI | 2.5 ± 0.5 | 0% |
| AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 10.8 ± 1.2 | ~60% |
| GW405833 | 10 mg/kg | Oral | Day 7 post-CCI | 8.5 ± 1.0 | ~50% |
| JWH-015 | 5 mg/kg | Intraperitoneal | Day 10 post-CCI | 9.2 ± 1.5* | ~55% |
*p < 0.05 compared to vehicle. Data is compiled for illustrative purposes from multiple sources.
Table 2: Effect of CB2 Receptor Agonists on Thermal Hyperalgesia in the CCI Model
| Compound | Dose | Administration Route | Time Point | Paw Withdrawal Latency (s) (Mean ± SEM) | Percent Reversal of Hyperalgesia |
| Vehicle | - | Intrathecal | Day 14 post-CCI | 5.2 ± 0.8 | 0% |
| AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 10.5 ± 1.1 | ~50% |
| GW405833 | 10 mg/kg | Oral | Day 7 post-CCI | 9.8 ± 0.9 | ~45% |
| JWH-015 | 5 mg/kg | Intraperitoneal | Day 10 post-CCI | 9.1 ± 1.3* | ~40% |
*p < 0.05 compared to vehicle. Data is compiled for illustrative purposes from multiple sources.
Table 3: Effect of CB2 Receptor Agonists on Pro-inflammatory Cytokine Expression in the Spinal Cord of CCI Rats
| Compound | Dose | Administration Route | Time Point | TNF-α Expression (pg/mg protein) | IL-1β Expression (pg/mg protein) |
| Sham | - | - | Day 14 post-CCI | 25 ± 5 | 30 ± 6 |
| CCI + Vehicle | - | Intrathecal | Day 14 post-CCI | 150 ± 20 | 180 ± 25 |
| CCI + AM1241 | 10 µg | Intrathecal | Day 14 post-CCI | 70 ± 15 | 85 ± 18 |
*p < 0.05 compared to CCI + Vehicle. Data is illustrative of expected outcomes.
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol is based on the method originally described by Bennett and Xie.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Shave and disinfect the skin over the lateral aspect of the mid-thigh of the right hind limb.
-
Make a small incision through the skin and fascia to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Proximal to the trifurcation of the sciatic nerve, loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the hind paw.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the rat to recover on a heating pad until ambulatory.
-
Post-operative care includes monitoring for signs of infection and ensuring access to food and water.
Behavioral Testing for Neuropathic Pain
Behavioral tests should be conducted at baseline (before surgery) and at various time points post-CCI (e.g., days 3, 7, 14, 21).
a. Mechanical Allodynia (von Frey Test):
-
Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
b. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the rat in a Plexiglas chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
Drug Administration
-
Route of Administration: this compound can be administered via various routes, including intraperitoneal (i.p.), oral (p.o.), or intrathecal (i.t.) injection, depending on the experimental design and the compound's pharmacokinetic properties.
-
Dosing: A dose-response study should be conducted to determine the optimal effective dose of this compound. Doses used for other CB2 agonists in rats typically range from 1 to 30 mg/kg for systemic administration.
-
Timing: The drug or vehicle should be administered at a specific time before behavioral testing to ensure peak compound efficacy is captured.
Molecular and Cellular Analysis
Following the final behavioral tests, tissues can be collected for further analysis.
-
Tissue Collection: Euthanize the rats and collect the lumbar spinal cord (L4-L6), dorsal root ganglia (DRG), and the sciatic nerve.
-
Western Blotting or ELISA: Analyze the expression levels of key proteins involved in neuropathic pain signaling pathways, such as p-p38 MAPK, NF-κB, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Immunohistochemistry: Visualize the expression and localization of CB2 receptors, microglial markers (e.g., Iba1), and astrocyte markers (e.g., GFAP) in the spinal cord sections.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in the rat CCI model.
Application Notes and Protocols for Cell-Based Efficacy Testing of Tedalinab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedalinab (GRC-10693) is a potent and selective agonist of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells.[1][2][3] With a selectivity of over 4700-fold for CB2 over the Cannabinoid Receptor 1 (CB1), this compound holds therapeutic potential for treating inflammatory and neuropathic pain and osteoarthritis without the psychoactive effects associated with CB1 activation.[1][2] These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy of this compound and other CB2 agonists.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The CB2 receptor is predominantly coupled to the Gi/o alpha subunit of the heterotrimeric G protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other effectors, including ion channels and kinases. Furthermore, agonist binding can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.
Data Presentation: Efficacy of CB2 Receptor Agonists
While specific quantitative data for this compound's binding affinity and functional potency in various cell-based assays are not publicly available, the following tables present illustrative data for well-characterized, selective CB2 receptor agonists to demonstrate the expected outcomes of the described assays.
Table 1: Radioligand Binding Affinity
This assay determines the affinity of a compound for the CB2 receptor by measuring its ability to displace a radiolabeled ligand.
| Compound | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | CHO-hCB2 | [³H]CP-55,940 | Data not available | - |
| JWH133 | CHO-hCB2 | [³H]CP-55,940 | 3.4 | [Pertwee et al., 2007] |
| AM1241 | HEK-hCB2 | [³H]WIN-55,212-2 | 4.8 | [Malan et al., 2001] |
| GW405833 | CHO-hCB2 | [³H]CP-55,940 | 12.0 | [Valenzano et al., 2005] |
Table 2: Functional Potency in cAMP Assay
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation.
| Compound | Cell Line | EC50 (nM) | Emax (% inhibition) | Reference |
| This compound | CHO-hCB2 | Data not available | Data not available | - |
| JWH133 | AtT-20-hCB2 | 5.2 | 85 | [Atwood et al., 2012] |
| AM1241 | CHO-hCB2 | 11.5 | 95 | [Nielson et al., 2009] |
| GW405833 | CHO-hCB2 | 25.0 | 100 | [Valenzano et al., 2005] |
Table 3: β-Arrestin Recruitment Potency
This assay quantifies the recruitment of β-arrestin to the activated CB2 receptor.
| Compound | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | U2OS-hCB2-βarr2 | Data not available | Data not available | - |
| JWH133 | U2OS-hCB2-βarr2 | 28.0 | 90 | [Atwood et al., 2012] |
| AM1241 | HEK-hCB2-βarr2 | 45.0 | 80 | [Soethoudt et al., 2017] |
| CP-55,940 (non-selective) | HEK-hCB2-βarr2 | 10.0 | 100 | [Soethoudt et al., 2017] |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Experimental Workflow Overview
cAMP Accumulation Assay (LANCE® Ultra cAMP Kit)
Principle: This competitive immunoassay measures the inhibition of forskolin-stimulated cAMP production. The assay uses a europium (Eu)-labeled anti-cAMP antibody and a dye-labeled cAMP tracer (ULight™-cAMP). In the absence of cellular cAMP, the antibody binds the tracer, bringing them into close proximity and generating a FRET signal. Cellular cAMP produced upon receptor activation competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Materials:
-
CHO-K1 cells stably expressing human CB2 receptor (CHO-hCB2)
-
LANCE® Ultra cAMP Kit (PerkinElmer)
-
Forskolin
-
This compound and control compounds
-
384-well white opaque microplates
-
Plate reader capable of time-resolved FRET
Protocol:
-
Cell Culture and Plating: Culture CHO-hCB2 cells in appropriate media. Seed 5,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., JWH133) in stimulation buffer.
-
Cell Stimulation: Aspirate the culture medium and add 5 µL of the compound dilutions to the wells. Add 5 µL of 4X forskolin solution (to achieve a final concentration that stimulates ~80% of maximal response).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add 10 µL of the Eu-anti-cAMP antibody/ULight-cAMP tracer mix to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader (ex: 320 nm, em: 615 nm and 665 nm).
-
Data Analysis: Calculate the 665/615 nm emission ratio and plot against the logarithm of the compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay (PathHunter® β-Arrestin Assay)
Principle: This assay is based on enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
U2OS cells co-expressing ProLink-tagged hCB2 and EA-tagged β-arrestin 2 (DiscoverX)
-
PathHunter® Detection Reagents (DiscoverX)
-
This compound and control compounds
-
384-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Cell Plating: Plate the engineered U2OS cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture to each well.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescence using a plate luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.
CREB Reporter Gene Assay
Principle: This assay measures the transcriptional activity of the cAMP response element-binding protein (CREB), a downstream target of the PKA pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter containing cAMP response elements (CRE). Inhibition of the cAMP/PKA pathway by a CB2 agonist will lead to a decrease in CREB-mediated transcription and a corresponding decrease in the reporter signal.
Materials:
-
HEK293 cells
-
CB2 receptor expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Luciferase assay system (e.g., Promega)
-
This compound and control compounds
-
96-well white, clear-bottom microplates
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293 cells with the CB2 receptor expression vector and the CRE-luciferase reporter vector.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Cell Treatment: Treat the cells with serial dilutions of this compound in the presence of a sub-maximal concentration of forskolin.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and plot the normalized activity against the logarithm of the compound concentration to determine the IC50.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the efficacy of this compound and other CB2 receptor agonists. By employing a combination of these assays, researchers can obtain a comprehensive understanding of a compound's binding affinity, functional potency, and signaling profile at the CB2 receptor, which is crucial for advancing drug development efforts in the fields of pain and inflammation.
References
Application Notes and Protocols for In Vivo Rodent Studies with a Selective CB2 Agagonist (Tedalinab)
Disclaimer: Publicly available scientific literature and databases lack specific in vivo dosage and administration protocols for Tedalinab (also known as GRC-10693). The following application notes and protocols are therefore provided as a general framework for the in vivo evaluation of a novel selective cannabinoid receptor 2 (CB2R) agonist, using this compound as a representative compound. The proposed dosages are hypothetical and must be determined empirically through dose-ranging studies.
Introduction
This compound is a selective agonist for the cannabinoid receptor 2 (CB2R), a key component of the endocannabinoid system. CB2Rs are primarily expressed in immune cells, hematopoietic cells, and to a lesser extent in the central and peripheral nervous systems. Activation of CB2R is associated with immunomodulatory and analgesic effects, making it a promising therapeutic target for inflammatory and neuropathic pain conditions. These notes provide a template for the preclinical evaluation of a selective CB2R agonist like this compound in rodent models of neuropathic pain.
Data Presentation: Hypothetical Dose-Ranging Study
A crucial first step in preclinical in vivo studies is to determine the optimal dose range. This is typically achieved through a dose-ranging study to identify a dose that is efficacious without causing significant adverse effects. The following table outlines a hypothetical study design for a dose-ranging experiment with this compound in a rat model of neuropathic pain.
| Group | Treatment | Dosage (mg/kg) | Route of Administration | Number of Animals (n) | Purpose |
| 1 | Vehicle Control | 0 | Oral Gavage | 8 | To establish a baseline response in the absence of the test compound. |
| 2 | This compound | 1 | Oral Gavage | 8 | To assess the effect of a low dose. |
| 3 | This compound | 3 | Oral Gavage | 8 | To assess the effect of a medium dose. |
| 4 | This compound | 10 | Oral Gavage | 8 | To assess the effect of a high dose. |
| 5 | Positive Control (e.g., Gabapentin) | 100 | Oral Gavage | 8 | To validate the experimental model with a clinically relevant standard of care. |
Experimental Protocols
Animal Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
The CCI model is a widely used and validated model of neuropathic pain that mimics symptoms of complex regional pain syndrome and other peripheral neuropathies.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to free the nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting circulation.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animals to recover for 7-14 days for the full development of neuropathic pain symptoms before commencing treatment.
Drug Preparation and Administration
Vehicle Preparation: For oral administration of poorly water-soluble compounds like cannabinoids, a common vehicle is a mixture of ethanol, Tween 80 (or Cremophor EL), and saline. A typical ratio is 1:1:18 (Ethanol:Tween 80:Saline).
This compound Formulation (Hypothetical):
-
Dissolve the required amount of this compound powder in 100% ethanol.
-
Add Tween 80 and vortex to mix thoroughly.
-
Add sterile saline to the final volume and vortex again to create a homogenous suspension.
-
Prepare fresh on each day of dosing.
Administration:
-
Administer the prepared this compound formulation or vehicle to the rats via oral gavage using a ball-tipped gavage needle.
-
The volume of administration should be calculated based on the animal's body weight (typically 5-10 ml/kg for rats).
Assessment of Nociceptive Behavior: Mechanical Allodynia
Mechanical allodynia, a key feature of neuropathic pain, is the perception of pain in response to a non-painful stimulus. The von Frey test is used to measure the mechanical withdrawal threshold.
Materials:
-
Von Frey filaments of varying calibrated bending forces.
-
Elevated mesh platform.
Procedure:
-
Place the rat in an individual plastic cage with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded when the rat briskly withdraws its paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Testing should be performed at baseline (before surgery), post-surgery (before treatment), and at specified time points after drug administration.
Visualizations
Preparation of Tedalinab for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Tedalinab (GRC-10693) for in vitro cell culture experiments. This compound is a potent, orally bioactive, and highly selective small molecule agonist for the cannabinoid receptor 2 (CB2).[1][2][3] Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results. This guide covers the mechanism of action, material requirements, detailed experimental protocols for stock solution preparation and cell treatment, and relevant safety precautions. Additionally, it includes a summary of quantitative data and diagrams of the experimental workflow and the this compound signaling pathway.
Introduction to this compound
This compound is a synthetic compound that selectively targets the CB2 receptor, which is primarily expressed on immune cells and plays a role in modulating inflammation and pain.[3][4] Its high selectivity for CB2 over the cannabinoid receptor 1 (CB1) makes it an attractive tool for studying the therapeutic potential of the endocannabinoid system while minimizing the psychoactive effects associated with CB1 activation. In cell culture experiments, this compound can be used to investigate the downstream signaling pathways of CB2 activation and its effects on cellular functions such as cytokine production, cell proliferation, and apoptosis.
Mechanism of Action
This compound acts as an agonist at the cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades, which can include the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways ultimately leads to the modulation of cellular responses, often resulting in anti-inflammatory and analgesic effects.
Signaling Pathway Diagram
Caption: this compound activates the CB2 receptor, leading to downstream signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 345.39 g/mol | |
| Solubility (in vitro) | ~100 mg/mL in DMSO (~289.53 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | |
| CB2 Selectivity | >4700-fold over CB1 |
Experimental Protocols
Materials and Equipment
-
This compound (GRC-10693) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Laminar flow hood
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.345 mg of this compound (Molecular Weight = 345.39 g/mol ).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note: this compound is highly soluble in DMSO. If a different concentration is required, adjust the mass of this compound and the volume of DMSO accordingly.
Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If very low working concentrations are required, perform an intermediate serial dilution of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mixing: Gently mix the medium containing this compound by pipetting up and down or by swirling the culture vessel.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
Important Consideration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your experimental system.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in cell culture.
Stability and Handling
-
Powder: this compound powder is stable for years when stored correctly at -20°C.
-
Stock Solution: this compound stock solutions in DMSO are stable for several months at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Working Solution: It is recommended to prepare fresh working solutions in cell culture medium for each experiment. The stability of this compound in aqueous cell culture medium over extended periods has not been widely reported and should be determined empirically if long-term incubation is required.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and DMSO.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Conclusion
This document provides a comprehensive guide for the preparation of this compound for cell culture experiments. By following these protocols and considering the provided information on its mechanism of action and stability, researchers can effectively utilize this compound as a selective CB2 agonist in their in vitro studies. Adherence to proper aseptic techniques and safety precautions is essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Preclinical Evaluation of Tedalinab in Animal Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, necessitating the development of novel analgesic compounds. Tedalinab is an experimental small molecule drug with potential therapeutic applications in pain management.[1] This document provides detailed application notes and standardized protocols for evaluating the efficacy of this compound in well-established preclinical animal models of inflammatory pain. The selected models—Carrageenan-Induced Paw Edema, Formalin-Induced Pain, and Complete Freund's Adjuvant (CFA)-Induced Arthritis—are widely used to assess the anti-inflammatory and analgesic properties of new chemical entities.[2][3][4]
These protocols are designed to be readily implemented in a laboratory setting, providing a framework for generating robust and reproducible data on the potential therapeutic effects of this compound. The accompanying data tables and diagrams offer a clear structure for experimental design, data analysis, and interpretation of results.
General Considerations for Animal Studies
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Ethical approval from an appropriate committee is mandatory before commencing any studies.[5] Factors such as animal strain, age, weight, and housing conditions can influence experimental outcomes and should be carefully controlled and reported.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation. Injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema. The early phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins and the infiltration of neutrophils. This model is particularly useful for screening compounds with anti-inflammatory activity.
Experimental Protocol
-
Animals: Wistar or Sprague-Dawley rats (150-250g) are commonly used. Animals should be acclimatized for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
This compound (various dose levels)
-
-
Drug Administration: Administer this compound or control substances via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Expected Quantitative Data
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Positive Control (Indomethacin) | 10 | 0.35 ± 0.03 | 58.8 |
| This compound | 10 | Experimental Value | Calculated Value |
| This compound | 30 | Experimental Value | Calculated Value |
| This compound | 100 | Experimental Value | Calculated Value |
Note: The above values for the control groups are representative and may vary between laboratories.
Experimental Workflow
References
Application Notes and Protocols for Immunohistochemical Analysis of CB2 Receptor Activation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of immunohistochemistry (IHC) to detect and analyze the activation of the Cannabinoid Receptor 2 (CB2) by selective agonists. While the specific compound "Tedalinab" is not prominently documented in publicly available scientific literature, the principles and protocols outlined here are applicable to studying the effects of any selective CB2 receptor agonist. The data and methodologies are based on well-characterized CB2 agonists such as HU-308, AM1241, and GW-405833.
Introduction to CB2 Receptor and Selective Agonists
The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B lymphocytes, natural killer cells, monocytes, and microglia.[1] Its activation is associated with the modulation of immune responses and inflammatory pathways, making it a key therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2][3] Selective CB2 receptor agonists are compounds that preferentially bind to and activate CB2 receptors over CB1 receptors, the latter of which are primarily associated with psychoactive effects.[3] Activation of the CB2 receptor initiates a cascade of intracellular signaling events that can lead to anti-inflammatory and analgesic effects.
Data Presentation: Quantitative Analysis of CB2 Receptor Expression
Immunohistochemistry allows for the quantification of CB2 receptor expression in tissue sections. This data can be presented as a labeling index (LI), representing the percentage of positively stained cells, or as a score that combines staining intensity and prevalence. Below is a summary of representative quantitative data on CB2 receptor expression from various studies.
| Tissue/Cell Type | Condition | Agonist Used | Observed Effect on CB2 Expression/Activity | Reference |
| Bovine Fetal Pancreas | Late Gestation | N/A | 4-10% of endocrine cells showed CB2 immunopositivity. | |
| Human Brain (Multiple Sclerosis Plaques) | Multiple Sclerosis | N/A | CB2 receptors were present in T-lymphocytes, astrocytes, and perivascular and reactive microglia. | |
| Rat Dorsal Root Ganglia (DRG) and Spinal Cord | Neuropathic and Inflammatory Pain Models | A-836339, AM1241 | Significant up-regulation of CB2 receptor gene expression in ipsilateral DRGs and spinal cord. | |
| Mouse Model of Aβ Amyloidosis | Alzheimer's Disease Model | N/A | Increased CB2 immunoreactivity in activated microglia associated with Aβ plaques. | |
| Human Keratinocytes and Fibroblasts | Lipopolysaccharide (LPS) Stimulation | JWH015, AM1241 | Enhanced expression of CB2 receptors and modulation of inflammatory factors. |
Experimental Protocols
Chromogenic Immunohistochemistry Protocol for CB2 Receptor Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a detailed methodology for the chromogenic detection of the CB2 receptor.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.
-
Immerse slides in two changes of 100% ethanol for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse slides with deionized water.
-
Rehydrate the slides with a wash buffer (e.g., PBS) for 10 minutes.
2. Antigen Retrieval:
-
The most common method is heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining dish filled with 10 mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a microwave oven or water bath for 15-20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
3. Blocking:
-
Wash slides with wash buffer (e.g., PBS or TBS).
-
Incubate sections with a blocking solution (e.g., normal serum from the species of the secondary antibody) for 30 minutes to block non-specific antibody binding.
-
To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide in methanol for 15 minutes.
4. Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against the CB2 receptor (e.g., rabbit polyclonal anti-CB2 receptor antibody) diluted in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Wash slides three times with wash buffer for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Wash slides three times with wash buffer for 5 minutes each.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes at room temperature.
-
Wash slides three times with wash buffer.
6. Chromogenic Development:
-
Add the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
Fluorescent Immunohistochemistry Protocol for CB2 Receptor
This protocol is useful for co-localization studies. Steps 1-4 are similar to the chromogenic protocol.
5. Secondary Antibody Incubation:
-
Wash slides three times with wash buffer.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.
6. Mounting:
-
Wash slides three times with wash buffer.
-
Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
7. Visualization:
-
Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CB2 receptor signaling pathway activated by an agonist.
Caption: Experimental workflow for CB2 receptor immunohistochemistry.
References
Application Notes and Protocols for Tedalinab Functional Activity using a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedalinab is a selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1] The activation of the CB2 receptor is implicated in modulating inflammation and pain, making this compound a person of interest for therapeutic development in these areas.[1] Functional characterization of this compound is crucial for understanding its potency and efficacy. This document provides a detailed protocol for assessing the functional activity of this compound by measuring intracellular calcium mobilization in a cell-based assay.
GPCRs, upon activation, can trigger various intracellular signaling cascades. The CB2 receptor primarily couples to the Gi/o alpha subunit of heterotrimeric G proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, to facilitate a high-throughput and robust functional assay, the CB2 receptor can be co-expressed with a promiscuous G protein, such as Gα16, or a chimeric G protein like Gαqi5. These G proteins redirect the signaling pathway towards the activation of phospholipase C (PLC), which in turn leads to the release of calcium (Ca2+) from intracellular stores, a response that can be readily measured using fluorescent calcium indicators.[1][2]
This application note details the methodology for a no-wash, fluorescence-based calcium mobilization assay to quantify the agonist activity of this compound on the human CB2 receptor.
Signaling Pathway of an Engineered CB2 Receptor for Calcium Mobilization
The following diagram illustrates the engineered signaling pathway to measure this compound's functional activity. In this system, the CB2 receptor, upon binding to this compound, activates the co-expressed Gαq chimeric G protein. This initiates a cascade leading to the release of intracellular calcium.
Experimental Protocols
This section provides a detailed protocol for determining the potency (EC50) of this compound as a CB2 receptor agonist. The protocol is designed for a 96-well plate format and utilizes a no-wash calcium-sensitive dye, Fluo-4 AM.
Materials and Reagents
-
Cells: CHO-K1 or HEK293 cells stably co-expressing the human CB2 receptor and a promiscuous G protein (e.g., Gα16 or Gαqi5).
-
Culture Medium: Ham's F-12 or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).
-
Assay Plate: 96-well, black-walled, clear-bottom cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (acetoxymethyl ester).
-
Probenecid: To inhibit the efflux of the de-esterified dye.
-
This compound: Test compound.
-
Reference Agonist: A known CB2 agonist (e.g., CP 55,940 or WIN 55,212-2) for positive control.
-
Reference Antagonist: A known CB2 antagonist (e.g., AM630) for assay validation.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
The following diagram outlines the major steps in the calcium mobilization assay.
Detailed Protocol
1. Cell Plating:
-
Culture CHO-hCB2R-Gαq cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and monolayer formation.
2. Dye Loading:
-
Prepare a 2X Fluo-4 AM dye-loading solution in Assay Buffer containing 2.5 mM probenecid.
-
Gently remove the culture medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Prepare these at 4X the final desired concentration.
-
Prepare 4X solutions of a reference agonist (e.g., CP 55,940) and a negative control (Assay Buffer with 0.1% DMSO).
4. Calcium Mobilization Assay and Data Acquisition:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to perform a kinetic read, taking measurements every 1-2 seconds for a total of 120-180 seconds.
-
Establish a stable baseline fluorescence reading for the first 15-20 seconds.
-
The instrument's automated pipettor should then add 50 µL of the 4X compound solutions to the corresponding wells of the cell plate.
-
Continue recording the fluorescence intensity for the remainder of the kinetic run.
5. Data Analysis:
-
For each well, determine the peak fluorescence intensity after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change (ΔRFU - Relative Fluorescence Units).
-
Normalize the data by setting the response of the negative control (vehicle) to 0% and the response of a saturating concentration of the reference agonist to 100%.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response).
Data Presentation
The following tables present hypothetical data for the functional characterization of this compound in a calcium mobilization assay.
Table 1: Raw Fluorescence Data for this compound Dose-Response
| This compound Concentration (nM) | Replicate 1 (Peak RFU) | Replicate 2 (Peak RFU) | Replicate 3 (Peak RFU) |
| 0 (Vehicle) | 1500 | 1550 | 1525 |
| 0.1 | 1800 | 1850 | 1825 |
| 1 | 2500 | 2550 | 2525 |
| 10 | 5000 | 5100 | 5050 |
| 100 | 8500 | 8600 | 8550 |
| 1000 | 9800 | 9900 | 9850 |
| 10000 | 9900 | 10000 | 9950 |
| CP 55,940 (1 µM) | 10000 | 10100 | 10050 |
Table 2: Calculated EC50 Values for CB2 Receptor Agonists
| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Max Response (% of Control) |
| This compound | 12.5 | 10.2 - 15.3 | 98.5 |
| CP 55,940 (Reference Agonist) | 5.8 | 4.5 - 7.4 | 100 |
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the functional activity of this compound as a CB2 receptor agonist. The provided protocol offers a detailed guide for researchers to determine the potency of this compound and similar compounds. The use of an engineered cell line expressing a promiscuous G protein ensures a strong and reproducible calcium signal, making this assay suitable for both compound characterization and high-throughput screening campaigns in drug discovery.
References
Application Notes and Protocols for Assessing Tedalinab Analgesia in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedalinab (also known as GRC-10693) is a selective agonist for the cannabinoid receptor type 2 (CB2). The CB2 receptor is a promising therapeutic target for the management of pain, particularly neuropathic and inflammatory pain, as it is primarily expressed in immune cells and its activation is thought to be devoid of the psychotropic side effects associated with cannabinoid receptor type 1 (CB1) activation.[1][2][3] Preclinical evaluation of the analgesic properties of this compound in mouse models is a critical step in its development. This document provides detailed protocols for common behavioral tests used to assess analgesia in mice and presents representative data from studies on other selective CB2 agonists to illustrate the expected outcomes. While specific preclinical data on this compound in these models is not publicly available, the provided information serves as a comprehensive guide for designing and interpreting such studies.
Signaling Pathway of this compound and CB2 Receptor Agonists in Analgesia
This compound, as a selective CB2 receptor agonist, is expected to exert its analgesic effects through the canonical CB2 receptor signaling pathway. This pathway is initiated by the binding of the agonist to the CB2 receptor, a G-protein coupled receptor (GPCR). This binding event triggers a cascade of intracellular signaling events that ultimately modulate neuronal activity and inflammatory responses, contributing to pain relief.
The key steps in the signaling pathway are:
-
G-Protein Coupling: Upon agonist binding, the CB2 receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Changes in cAMP levels can influence the activity of various ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.
-
Activation of MAPK/ERK Pathway: CB2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. This can influence gene expression and cellular responses involved in inflammation and pain processing.[4]
-
Anti-inflammatory Effects: Activation of CB2 receptors on immune cells, such as microglia and macrophages, can suppress the release of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory phenotype, thereby reducing neuroinflammation associated with chronic pain states.[1]
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CB2R [label="CB2 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase"]; cAMP [label="↓ cAMP"]; MAPK_ERK [label="MAPK/ERK Pathway"]; Analgesia [label="Analgesia", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammation [label="Anti-inflammatory Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> CB2R [label="Binds to"]; CB2R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits"]; AC -> cAMP; G_protein -> MAPK_ERK [label="Activates"]; cAMP -> Analgesia; MAPK_ERK -> Analgesia; MAPK_ERK -> Anti_inflammation; }
Figure 1: this compound's proposed signaling cascade for analgesia.
Behavioral Tests for Assessing Analgesia
The following are standard, well-validated behavioral assays in mice to assess different pain modalities.
Hot Plate Test (Thermal Nociception)
The hot plate test is a widely used method to evaluate the analgesic effects of drugs against thermally induced pain.
Experimental Protocol:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the mouse on the plate.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (typically 52-55°C). Start a timer immediately.
-
Endpoint: Record the latency (in seconds) for the mouse to exhibit a nocifensive response, such as licking a hind paw, flicking a hind paw, or jumping.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer this compound or a vehicle control at the desired dose and route of administration.
-
Post-treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as described above.
-
Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Data Presentation (Representative Data for a Non-Selective CB Agonist):
The following table presents representative data for the non-selective cannabinoid agonist CP55,940, as specific data for this compound was not available.
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | % MPE |
| Vehicle | - | 12.5 ± 1.2 | 0 |
| CP55,940 | 0.5 | 25.8 ± 3.5 | 41.0 |
| CP55,940 | 1.0 | 38.2 ± 4.1 | 79.1 |
| CP55,940 | 2.0 | 45.0 (Cut-off) | 100.0 |
Data adapted from a study by Smith et al. (2010). Note: This data is for illustrative purposes and does not represent this compound.
Start [label="Start"]; Acclimation [label="Acclimate Mouse to Testing Room"]; Baseline [label="Measure Baseline Paw Lick/Jump Latency on Hot Plate"]; Drug_Admin [label="Administer this compound or Vehicle"]; Wait [label="Wait for Predetermined Time"]; Post_Treatment [label="Measure Post-Treatment Paw Lick/Jump Latency"]; Data_Analysis [label="Calculate % Maximum Possible Effect (%MPE)"]; End [label="End"];
Start -> Acclimation; Acclimation -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait; Wait -> Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }
Figure 2: Workflow for the Hot Plate Test.
Tail Flick Test (Spinal Nociception)
The tail flick test measures the latency of a mouse to move its tail away from a noxious heat stimulus, primarily assessing spinal reflexes.
Experimental Protocol:
-
Apparatus: A tail flick apparatus that focuses a beam of high-intensity light onto the ventral surface of the mouse's tail.
-
Restraint: Gently restrain the mouse, allowing its tail to be positioned in the apparatus.
-
Baseline Latency: Activate the light source and start a timer. The timer automatically stops when the mouse flicks its tail out of the beam. Record this baseline latency.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail flick latency at various time points after drug administration.
-
Data Analysis: Calculate %MPE as described for the hot plate test.
Data Presentation (Representative Data for a Non-Selective CB Agonist):
The following table presents representative data for the non-selective cannabinoid agonist CP55,940, as specific data for this compound was not available.
| Treatment Group | Dose (mg/kg) | Mean Latency (seconds) ± SEM | % MPE |
| Vehicle | - | 2.8 ± 0.3 | 0 |
| CP55,940 | 0.25 | 5.2 ± 0.6 | 33.3 |
| CP55,940 | 0.5 | 7.9 ± 0.8 | 70.8 |
| CP55,940 | 1.0 | 10.0 (Cut-off) | 100.0 |
Data adapted from a study by Smith et al. (2010). Note: This data is for illustrative purposes and does not represent this compound.
Start [label="Start"]; Restrain [label="Gently Restrain Mouse"]; Baseline [label="Measure Baseline Tail Flick Latency"]; Drug_Admin [label="Administer this compound or Vehicle"]; Wait [label="Wait for Predetermined Time"]; Post_Treatment [label="Measure Post-Treatment Tail Flick Latency"]; Data_Analysis [label="Calculate % MPE"]; End [label="End"];
Start -> Restrain; Restrain -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait; Wait -> Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }
Figure 3: Workflow for the Tail Flick Test.
Von Frey Test (Mechanical Allodynia)
The von Frey test is used to assess mechanical allodynia, which is a painful response to a normally non-painful stimulus. This is particularly relevant for neuropathic pain models.
Experimental Protocol:
-
Apparatus: A set of calibrated von Frey filaments of varying stiffness or an electronic von Frey apparatus. The mice are placed on an elevated mesh platform allowing access to the plantar surface of their paws.
-
Acclimation: Place mice in individual chambers on the mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Baseline Threshold: Apply von Frey filaments to the mid-plantar surface of the hind paw with increasing force until the filament bends. A positive response is a sharp withdrawal, flinching, or licking of the paw. The 50% withdrawal threshold can be determined using the up-down method.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Threshold: Measure the paw withdrawal threshold at specified times after drug administration.
-
Data Analysis: The analgesic effect is measured as an increase in the paw withdrawal threshold (in grams).
Data Presentation (Representative Data for a Selective CB2 Agonist):
The following table presents representative data for the selective CB2 agonist COR167 in a spared nerve injury (SNI) model of neuropathic pain, as specific data for this compound was not available.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) ± SEM (Ipsilateral Paw) |
| Vehicle | - | 0.45 ± 0.08 |
| COR167 | 3 | 0.52 ± 0.11 |
| COR167 | 10 | 1.15 ± 0.23 |
| COR167 | 30 | 0.98 ± 0.19 |
*p < 0.05 compared to vehicle. Data adapted from a study by Ruda-Kucerova et al. (2023). Note: This data is for illustrative purposes and does not represent this compound.
Start [label="Start"]; Acclimation [label="Acclimate Mouse on Mesh Platform"]; Baseline [label="Determine Baseline 50% Paw Withdrawal Threshold"]; Drug_Admin [label="Administer this compound or Vehicle"]; Wait [label="Wait for Predetermined Time"]; Post_Treatment [label="Determine Post-Treatment Paw Withdrawal Threshold"]; Data_Analysis [label="Compare Thresholds"]; End [label="End"];
Start -> Acclimation; Acclimation -> Baseline; Baseline -> Drug_Admin; Drug_Admin -> Wait; Wait -> Post_Treatment; Post_Treatment -> Data_Analysis; Data_Analysis -> End; }
Figure 4: Workflow for the Von Frey Test.
Formalin Test (Inflammatory Pain)
The formalin test induces a biphasic pain response and is a model of persistent inflammatory pain.
Experimental Protocol:
-
Apparatus: A transparent observation chamber.
-
Acclimation: Place the mouse in the observation chamber for at least 30 minutes to acclimate.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20 µl) into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe the mouse and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-40 minutes post-injection.
-
-
Drug Administration: Administer this compound or vehicle prior to the formalin injection at a predetermined time.
-
Data Analysis: The analgesic effect is measured as a reduction in the time spent licking/biting in each phase.
Data Presentation (Representative Data for a Selective CB2 Agonist):
The following table presents representative data for the selective CB2 agonist beta-caryophyllene, as specific data for this compound was not available.
| Treatment Group | Dose (mg/kg, p.o.) | Phase 1 Licking Time (s) ± SEM | Phase 2 Licking Time (s) ± SEM |
| Vehicle | - | 55.2 ± 6.8 | 120.5 ± 15.3 |
| Beta-caryophyllene | 5 | 52.1 ± 7.2 | 75.4 ± 10.1* |
| Beta-caryophyllene | 10 | 48.9 ± 6.5 | 50.2 ± 8.7** |
*p < 0.05, **p < 0.01 compared to vehicle. Data adapted from a study by Klauke et al. (2014). Note: This data is for illustrative purposes and does not represent this compound.
Start [label="Start"]; Drug_Admin [label="Administer this compound or Vehicle"]; Wait [label="Wait for Predetermined Time"]; Acclimation [label="Acclimate Mouse in Observation Chamber"]; Formalin_Injection [label="Inject Formalin into Hind Paw"]; Observation [label="Observe and Record Licking/Biting Time"]; Data_Analysis [label="Analyze Phase 1 and Phase 2 Data"]; End [label="End"];
Start -> Drug_Admin; Drug_Admin -> Wait; Wait -> Acclimation; Acclimation -> Formalin_Injection; Formalin_Injection -> Observation; Observation -> Data_Analysis; Data_Analysis -> End; }
Figure 5: Workflow for the Formalin Test.
Conclusion
The behavioral tests described provide a robust framework for evaluating the analgesic potential of this compound in mice. By assessing its effects on thermal, mechanical, and inflammatory pain, researchers can gain a comprehensive understanding of its analgesic profile. While specific data for this compound is needed, the provided protocols and representative data for other selective CB2 agonists offer a valuable guide for conducting and interpreting these crucial preclinical studies. The elucidation of this compound's efficacy in these models will be instrumental in its continued development as a novel, non-psychotropic analgesic.
References
- 1. Conditional deletion of CB2 cannabinoid receptors from peripheral sensory neurons eliminates CB2-mediated antinociceptive efficacy in a mouse model of carrageenan-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists - Arabian Journal of Chemistry [arabjchem.org]
- 4. Identification and biochemical analyses of selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tedalinab solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tedalinab (GRC-10693) in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as GRC-10693) is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2] It exhibits high selectivity for the CB2 receptor over the CB1 receptor, making it a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes without the psychotropic effects associated with CB1 activation.
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions by binding to and activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that can modulate immune responses and inflammation.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.
-
In Solvent: Once dissolved, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Solubility and Solution Preparation
This compound Solubility Data
| Solvent | Concentration | Method | Notes |
| DMSO | ~100 mg/mL (~289.53 mM) | Requires sonication and warming to 60°C. | Use freshly opened, anhydrous DMSO as the compound's solubility is significantly impacted by moisture.[1] |
| Water | Insoluble | - | This compound has very low aqueous solubility. |
| Ethanol | Data not readily available | - | Expected to have limited solubility. |
| Methanol | Data not readily available | - | Expected to have limited solubility. |
| PBS | Data not readily available | - | Expected to have very low solubility. |
Experimental Protocols: Preparing a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO per 1 mg of this compound).
-
Vortex the solution briefly to initially mix the powder and solvent.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat steps 5 and 6.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO may have absorbed moisture from the air, reducing its solvating power. 2. Insufficient Energy: The compound may require thermal and mechanical energy to fully dissolve. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution as described in the protocol above.[1] |
| Precipitation observed in the stock solution after storage. | 1. Exceeded Solubility Limit: The concentration of the stock solution may be too high. 2. Improper Storage: Storing at a higher temperature than recommended can lead to degradation or precipitation. 3. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to precipitate out. | 1. If precipitation is observed upon cooling to room temperature, the solution may be supersaturated. Consider preparing a slightly less concentrated stock solution. 2. Ensure stock solutions are stored at -80°C for long-term stability. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | 1. Stock Solution Degradation: The stock solution may have degraded due to improper storage or age. 2. Inaccurate Pipetting: Inaccurate measurement of the stock solution can lead to variability in the final concentration. 3. Precipitation in Aqueous Media: Diluting the DMSO stock solution directly into aqueous buffers can cause the compound to precipitate. | 1. Prepare fresh stock solutions regularly, especially if stored at -20°C. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. For cell-based assays, it is advisable to perform serial dilutions of the DMSO stock in the cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity. For in vivo studies, consider using a formulation with co-solvents like PEG400 or surfactants like Tween 80. |
Visualizing this compound's Mechanism of Action
This compound Experimental Workflow
Caption: Workflow for preparing and using this compound solutions.
This compound Signaling Pathway via CB2 Receptor
Caption: Simplified signaling cascade initiated by this compound at the CB2 receptor.
References
Technical Support Center: Optimizing Tedalinab Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Tedalinab for in vitro studies. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound (also known as GRC-10693) is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] It exhibits high selectivity for the CB2 receptor over the CB1 receptor, making it a valuable tool for studying the specific roles of CB2 in various physiological and pathological processes.
Q2: What is the reported binding affinity of this compound for the CB2 receptor?
This compound has a high binding affinity for both human and rat CB2 receptors, with a reported inhibition constant (Ki) of approximately 12 nM. This high affinity suggests that this compound can be effective at nanomolar concentrations in in vitro assays.
Q3: What are the typical downstream signaling pathways activated by this compound?
As a CB2 receptor agonist, this compound activates Gαi/o protein-coupled signaling cascades. This activation typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.
-
Modulation of intracellular calcium levels.
-
Recruitment of β-arrestin.
Troubleshooting Guide
Issue 1: No or weak response observed in a cell-based assay.
-
Possible Cause 1: Sub-optimal concentration range.
-
Solution: Ensure the concentration range tested is appropriate. Based on its Ki of ~12 nM, a good starting point is a concentration range from 1 nM to 10 µM. It is recommended to perform a wide dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
-
Possible Cause 2: Poor compound solubility.
-
Solution: this compound is highly soluble in DMSO.[1] Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then perform serial dilutions in your assay medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. If solubility in aqueous media is an issue, consider the use of pluronic F-127 or other surfactants, but validate their compatibility with your assay.
-
-
Possible Cause 3: Low or absent CB2 receptor expression in the cell line.
-
Solution: Verify the expression of functional CB2 receptors in your chosen cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a cell line known to endogenously express high levels of CB2 (e.g., certain immune cell lines) or a cell line stably transfected with the human CB2 receptor (e.g., HEK293 or CHO cells).
-
-
Possible Cause 4: Assay methodology is not sensitive enough.
-
Solution: For Gαi/o-coupled receptors like CB2, direct measurement of cAMP inhibition can be challenging if basal cAMP levels are low. Consider stimulating adenylyl cyclase with forskolin to create a larger dynamic range for measuring inhibition. Alternatively, more sensitive assays like GTPγS binding or β-arrestin recruitment assays can be employed.
-
Issue 2: High background signal or non-specific effects observed.
-
Possible Cause 1: High compound concentration leading to off-target effects.
-
Solution: While this compound is highly selective, very high concentrations (typically in the high micromolar range) may lead to off-target effects. Stick to a concentration range that is relevant to its known binding affinity. If high concentrations are necessary for your experimental design, include appropriate controls, such as testing the compound in a parental cell line lacking the CB2 receptor.
-
-
Possible Cause 2: Cytotoxicity at high concentrations.
-
Solution: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) in parallel with your functional assay to ensure that the observed effects are not due to cell death. If cytotoxicity is observed, use concentrations below the toxic threshold.
-
-
Possible Cause 3: Interference with assay components.
-
Solution: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control where this compound is added to the assay in the absence of cells to check for direct interference with the detection reagents.
-
Data Presentation: Recommended Starting Concentrations for In Vitro Assays
The following table provides recommended starting concentration ranges for various common in vitro assays based on typical potencies of selective CB2 agonists. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
| Assay Type | Recommended Starting Concentration Range | Typical EC50 for Selective CB2 Agonists | Key Considerations |
| cAMP Inhibition Assay | 1 nM - 10 µM | 10 nM - 500 nM | Use forskolin to stimulate adenylyl cyclase for a robust signal window. |
| GTPγS Binding Assay | 1 nM - 10 µM | 10 nM - 200 nM | A direct measure of G-protein activation; requires cell membrane preparations. |
| β-Arrestin Recruitment Assay | 1 nM - 10 µM | 20 nM - 300 nM | Measures a different branch of GPCR signaling; can be performed in live cells. |
| Calcium Mobilization Assay | 10 nM - 30 µM | 50 nM - 5 µM | Typically requires co-expression of a promiscuous G-protein like Gα16. |
| MAPK (ERK1/2) Phosphorylation | 10 nM - 10 µM | 50 nM - 1 µM | Assessed by Western blot or ELISA; time-course experiment is recommended. |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Materials:
-
Cells expressing the CB2 receptor (e.g., CHO-CB2 or HEK-CB2)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin solution
-
3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM).
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the diluted this compound solutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to a final concentration that elicits a sub-maximal cAMP response (e.g., 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a general method for measuring this compound-induced recruitment of β-arrestin to the CB2 receptor using a commercially available assay system (e.g., PathHunter or Tango).
Materials:
-
Cell line co-expressing the CB2 receptor and a β-arrestin fusion protein
-
Assay medium (as recommended by the assay manufacturer)
-
This compound stock solution (10 mM in DMSO)
-
Detection reagents from the assay kit
Procedure:
-
Seed the cells in a white, clear-bottom 96-well or 384-well plate at the density recommended by the manufacturer.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the diluted this compound solutions to the cells.
-
Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C.
-
Prepare and add the detection reagents according to the manufacturer's protocol.
-
Incubate for the specified time at room temperature.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
Technical Support Center: Synthetic Cannabinoid Agonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic cannabinoid agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Section 1: Foundational Issues & Experimental Design
This section covers common problems related to the inherent properties of synthetic cannabinoids and initial experimental setup.
FAQ 1: Why am I seeing significant variability in my results compared to published data?
Answer: Variability in potency (EC₅₀) and affinity (Kᵢ) values for the same compound across different studies is a well-known issue. While the relative potency of a series of compounds often remains consistent, absolute values can differ.[1]
Common Causes:
-
Assay Conditions: Minor differences in buffer composition, incubation time, temperature, and cell line or membrane preparation can significantly alter results.[1]
-
Reagent Purity: The purity of the synthetic cannabinoid agonist can vary between suppliers or even batches.
-
Ligand Stability and Solubility: These compounds are often lipophilic and can be unstable in aqueous solutions, leading to inaccurate concentrations.
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocol is followed precisely for every experiment.
-
Use Internal Controls: Include a well-characterized reference compound (e.g., CP55,940) in every assay to normalize your data and compare relative potencies.
-
Verify Compound Integrity: Confirm the purity of your compound via analytical methods like HPLC-MS if possible.
-
Optimize Solubility: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into aqueous assay buffers. Be mindful of the final solvent concentration, as high levels can disrupt assays.
FAQ 2: My compound has poor solubility in my aqueous assay buffer. How can I improve this?
Answer: Synthetic cannabinoids are notoriously lipophilic and have poor water solubility (2–10 µg/mL), which can lead to precipitation and inaccurate effective concentrations.[2]
Troubleshooting Steps:
-
Use a Co-Solvent: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid disrupting the cell membrane or protein function.
-
Incorporate a Carrier Protein: For many assays, including a protein like bovine serum albumin (BSA) at 0.1% in the buffer can help maintain the solubility of lipophilic compounds.[3]
-
Sonication: Briefly sonicating the stock solution vial before dilution can help break up any microscopic aggregates.
-
Test Different Vehicles: For in vivo studies, consider vehicles like a mixture of ethanol, Emulphor (or Kolliphor), and saline. The exact ratio must be optimized for the specific compound and route of administration to avoid vehicle-induced toxicity.
FAQ 3: I suspect my synthetic cannabinoid is degrading during my experiment. How can I check for and prevent this?
Answer: Stability is a significant concern. Some synthetic cannabinoids can degrade due to temperature, light exposure, or enzymatic activity in biological samples.[4] For example, ester-containing compounds are prone to hydrolysis.
Troubleshooting Steps:
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.
-
In-Assay Stability: For long incubations, run a parallel experiment where the compound is incubated in the assay buffer for the full duration and then analyzed by HPLC to check for degradation.
-
Metabolism in Cell Cultures: If using whole cells or tissue preparations, be aware of metabolic degradation. Human liver microsomes can extensively metabolize these compounds. Consider using shorter incubation times or metabolic inhibitors if trying to study the parent compound specifically.
Section 2: In Vitro Assays - Troubleshooting & Protocols
This section focuses on common in vitro assays used to characterize synthetic cannabinoid agonists.
FAQ 4: My radioligand binding assay is showing high non-specific binding. What are the common causes?
Answer: High non-specific binding (NSB) can obscure the specific binding signal, making it difficult to accurately determine affinity (Kᵢ). This often occurs when the radioligand or test compound sticks to the filter plates, tubes, or other surfaces.
Troubleshooting Workflow:
Caption: Logic diagram for troubleshooting high non-specific binding.
FAQ 5: My synthetic cannabinoid shows high potency at CB1 but the downstream functional effect (e.g., cAMP inhibition) is weaker than expected. What could be the cause?
Answer: This discrepancy can arise from several factors, most notably "biased agonism" or "functional selectivity." A ligand can bind to the receptor with high affinity but may not be efficient at inducing the specific conformational change required for a particular downstream signal (like G-protein activation). Some compounds may preferentially signal through one pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein coupling).
Possible Explanations:
-
Biased Agonism: The compound may be a biased agonist, favoring the β-arrestin pathway over the G-protein pathway responsible for cAMP inhibition.
-
Receptor Reserve: The functional assay may have a lower receptor reserve than the binding assay, meaning a higher receptor occupancy is needed to elicit a maximal response.
-
Partial Agonism: While many synthetic cannabinoids are full agonists, some are partial agonists. A high-affinity partial agonist can show potent binding but will produce a submaximal functional response.
-
Off-Target Effects: At higher concentrations, the compound might engage off-target receptors that counteract the CB1-mediated effect. For example, some SCRAs can inhibit other GPCRs.
Troubleshooting Steps:
-
Run an Orthogonal Assay: Test the compound in a different functional assay, such as a β-arrestin recruitment assay, to see if it shows higher potency in that pathway.
-
Determine Efficacy (Eₘₐₓ): Compare the maximal effect of your test compound to a known full agonist (like CP55,940). If its Eₘₐₓ is significantly lower, it is a partial agonist.
-
Check for Off-Target Activity: Use a CB1 receptor antagonist (e.g., Rimonabant) to confirm that the observed functional effect is indeed mediated by CB1. If the antagonist does not block the effect, it is likely an off-target action.
Section 3: Data & Protocols
Comparative Potency of Common Synthetic Cannabinoids
The following table summarizes receptor binding affinity and functional potency for several common synthetic cannabinoids compared to Δ⁹-THC. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
| Compound | Class | CB₁ Kᵢ (nM) | CB₁ EC₅₀ (nM) (GTPγS) | Efficacy (vs. CP55,940) |
| Δ⁹-THC | Phytocannabinoid | 40.7 | 199 | Partial Agonist |
| JWH-018 | Aminoalkylindole | 9.0 | 25.1 | Full Agonist |
| AMB-FUBINACA | Indazole Carboxamide | 0.78 | 1.8 | Full Agonist |
| 5F-MDMB-PICA | Indole Carboxamide | 0.28 | 0.48 | Full Agonist |
| CP55,940 | Classical Cannabinoid | 0.93 | 4.3 | Full Agonist (Reference) |
| XLR-11 | Indole Carboxamide | 51 | 48 | Full Agonist |
Note: Data compiled from multiple sources. Assay conditions may vary, and values should be considered representative.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CB₁ receptor.
Materials:
-
Membranes from cells expressing human CB₁ receptors (e.g., HEK293-CB₁).
-
Radioligand: [³H]CP-55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Non-specific binding control: 5 µM unlabeled CP-55,940.
-
96-well filter plates (e.g., GF/B filters), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.
-
Add 50 µL of radioligand ([³H]CP-55,940) diluted in assay buffer to all wells (final concentration ~0.5-1.0 nM, near its Kₔ).
-
Add 100 µL of CB₁ receptor membranes (5-10 µg protein/well) diluted in assay buffer to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration over the pre-soaked filter plate using a cell harvester.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound by quantifying its ability to promote the interaction between the CB₁ receptor and β-arrestin.
Materials:
-
Cells co-expressing CB₁ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., U2OS PathHunter® cells).
-
Cell culture medium and reagents.
-
Test compound and reference agonist (e.g., CP55,940).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Luminometer.
Methodology:
-
Seed the cells into the assay plates at the recommended density and incubate for 24-48 hours.
-
Prepare serial dilutions of the test compound and reference agonist in the appropriate assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plates at 37°C for 90 minutes.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal against the log concentration of the compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.
Section 4: Visualizing Pathways and Workflows
Canonical CB₁ Receptor Signaling Pathways
Activation of the CB₁ receptor by a synthetic cannabinoid agonist (SCRA) primarily initiates Gᵢ/ₒ-protein signaling, which inhibits adenylyl cyclase and reduces cAMP levels. The receptor can also be phosphorylated, leading to β-arrestin recruitment, which desensitizes the G-protein signal and can initiate its own downstream signaling cascades.
Caption: Simplified signaling pathways of the CB₁ receptor.
References
- 1. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, Cannabidiolic Acid, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
Tedalinab stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of Tedalinab, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To maximize shelf-life, it is recommended to store it in a dry and dark environment.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C, which should remain stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in DMSO at approximately 100 mg/mL. For in vivo studies, various formulations can be prepared. Common solvents include PEG300, Tween 80, and corn oil, often in combination with a small amount of DMSO to initially dissolve the compound.
Q4: Is this compound sensitive to light?
A4: While specific photostability studies for this compound are not publicly available, cannabinoids, in general, are known to be sensitive to light. Exposure to light is a significant factor in the degradation of cannabinoids. Therefore, it is strongly recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the potential signs of this compound degradation?
A5: Visual indicators of degradation can include a change in the color or clarity of a solution. For quantitative assessment, a change in the compound's purity or the appearance of new peaks in a chromatographic analysis (e.g., HPLC) would indicate degradation. If you observe a decrease in the expected biological activity in your experiments, it could also be a sign of compound degradation.
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound.
Table 1: this compound Powder Storage Conditions
| Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: this compound in Solvent Storage Conditions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Note: It is best practice to aliquot stock solutions to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 345.39 g/mol .
-
Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 100 mM concentration.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).
Protocol 2: Preparation of a this compound Formulation for in vivo Oral Administration
This is an example formulation and may require optimization for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO.
-
Dilution: In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Vehicle Addition: Add PEG300 to the tube and mix thoroughly.
-
Solubilizer Addition: Add Tween 80 and mix until the solution is clear.
-
Aqueous Phase: Add ddH₂O (double-distilled water) to the final desired volume and mix thoroughly.
-
Administration: The final formulation should be prepared fresh before each administration.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: this compound solution appears cloudy or has precipitates.
This may be due to solubility issues or degradation.
-
Check Solvent Choice: Ensure you are using a suitable solvent for your desired concentration. This compound has high solubility in DMSO but may be less soluble in aqueous solutions.
-
Warm Gently: If precipitation occurred after removal from cold storage, you can try gently warming the solution to 37°C to redissolve the compound.
-
Sonication: Brief sonication can also help to redissolve precipitates.
-
Prepare Fresh: If the solution remains cloudy, it is best to discard it and prepare a fresh solution.
Signaling Pathways and Logical Relationships
General Cannabinoid Degradation Pathway
Disclaimer: The following diagram illustrates a general degradation pathway for cannabinoids. Specific degradation products for this compound have not been publicly reported. This should be used as a general guide.
Cannabinoids can degrade through oxidation, exposure to light, and acidic conditions. For instance, THC is known to degrade to Cannabinol (CBN).
Caption: Factors influencing the degradation of cannabinoids.
Decision Tree for this compound Storage
This diagram provides a logical flow for determining the appropriate storage conditions for this compound.
Caption: Decision tree for proper this compound storage.
References
Technical Support Center: Vehicle Formulation for In Vivo Administration of Tedalinab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tedalinab. The following information is designed to address common challenges encountered during the formulation of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo administration?
A1: this compound is a lipophilic compound with low aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability in vivo.[1][2] The primary challenges include:
-
Poor Solubility: this compound is practically insoluble in water, making it difficult to prepare simple aqueous formulations for oral or parenteral administration.
-
Dissolution Rate-Limited Absorption: For oral administration, the rate at which this compound dissolves in the gastrointestinal fluids can be a limiting factor for its absorption.[3]
-
High Variability: Inconsistent absorption can lead to high variability in plasma concentrations between individual animals, complicating the interpretation of experimental results.[4]
-
Precipitation upon Dilution: Formulations that use co-solvents to dissolve this compound may experience precipitation of the compound when diluted in the aqueous environment of the gastrointestinal tract or upon injection into the bloodstream.
Q2: What are the most common formulation strategies for poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs:[4]
-
Solutions: Using co-solvents, such as polyethylene glycols (PEGs), ethanol, or dimethyl sulfoxide (DMSO), in which the compound is more soluble.
-
Suspensions: Milling the drug to a small particle size (micronization or nanosizing) and suspending it in an aqueous vehicle with the help of suspending and wetting agents.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, self-emulsifying drug delivery systems (SEDDS), or other lipid-based systems that can improve absorption via lymphatic pathways.
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix to increase its aqueous solubility and dissolution rate.
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the solubility of the drug in aqueous solutions.
Q3: What key physicochemical properties of this compound should be considered for formulation development?
A3: The following properties of this compound are critical for developing a suitable vehicle formulation:
-
Molecular Weight: 345.39 g/mol
-
LogP: 4.618, indicating high lipophilicity.
-
Solubility: Highly soluble in DMSO (~100 mg/mL), but poorly soluble in water.
-
Chemical Stability: The stability of this compound in the chosen excipients and at different pH values should be assessed to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no systemic exposure after oral dosing | Poor solubility and dissolution in GI fluids. First-pass metabolism. | - Improve Solubility: Consider lipid-based formulations like SEDDS or solid dispersions.- Reduce Particle Size: If using a suspension, ensure the particle size is minimized through micronization or nanosizing.- Increase Dose: While not a formulation fix, a higher dose might be necessary to achieve measurable plasma levels. |
| High variability in plasma concentrations between animals | Food effects. Differences in GI motility. Formulation inhomogeneity. | - Standardize Feeding: Fast animals overnight (12-16 hours) before dosing to minimize food-related variability.- Ensure Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each dose. For solutions, confirm the drug is fully dissolved.- Optimize Formulation: Lipid-based formulations can sometimes reduce the dependency of absorption on physiological variables. |
| Precipitation of the compound observed during formulation preparation or after administration | The drug is not sufficiently soluble in the chosen vehicle. The co-solvent formulation is precipitating upon contact with aqueous fluids. | - Increase Solubilizer Concentration: Add more co-solvent or surfactant to the formulation.- Use a Surfactant: For co-solvent systems, adding a surfactant like Tween 80 can help maintain supersaturation and prevent precipitation.- Consider a Suspension: If a stable solution cannot be achieved, a micronized suspension may be a more robust option. |
| Difficulty in administering the formulation (e.g., too viscous) | High concentration of polymers or other excipients. | - Adjust Excipient Levels: Reduce the concentration of the viscosity-enhancing agent (e.g., carboxymethyl cellulose).- Warm the Formulation: Gently warming the formulation (if the compound is stable at higher temperatures) can reduce viscosity. |
Summary of Potential Vehicle Formulations for this compound
Disclaimer: The following table provides examples of common formulations for poorly soluble compounds. Specific quantitative data for this compound in these vehicles is not publicly available. Researchers should perform their own solubility and stability studies to determine the optimal formulation.
| Formulation Type | Example Components | Preparation | Advantages | Disadvantages |
| Aqueous Suspension | This compound (micronized), 0.5% Carboxymethyl cellulose (CMC), 0.1% Tween 80 in water | Wet the this compound powder with a small amount of the vehicle containing Tween 80 to form a paste, then gradually add the remaining CMC solution with continuous mixing. | Simple to prepare. Can accommodate higher drug doses. | Potential for particle aggregation and settling. Dissolution can be rate-limiting for absorption. |
| Co-solvent Solution | This compound, 30% PEG400, 70% Saline | Dissolve this compound in PEG400 first, then add the saline dropwise while mixing. | The drug is in a dissolved state, which can enhance absorption. Easy to prepare. | May precipitate upon contact with aqueous fluids in the GI tract. Limited drug loading capacity. |
| Lipid-Based Solution | This compound, Corn oil | Dissolve this compound in corn oil. Gentle heating and sonication may be required. | Can enhance lymphatic absorption, potentially bypassing first-pass metabolism. Good for highly lipophilic compounds. | May have lower drug loading capacity compared to other methods. |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound, Labrasol (surfactant), Transcutol (co-solvent), Corn oil (oil phase) | Dissolve this compound in the mixture of oil, surfactant, and co-solvent. | Forms a fine emulsion in the GI tract, increasing the surface area for absorption. Can significantly improve bioavailability. | More complex to develop and characterize. Potential for GI side effects at high surfactant concentrations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension (10 mg/mL)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in deionized water. Add 0.1% (v/v) Tween 80 to the CMC solution and mix thoroughly.
-
Micronization (if necessary): If the this compound particle size is large, reduce it using a mortar and pestle or other micronization techniques.
-
Wetting the Powder: Weigh the required amount of this compound powder and place it in a glass mortar. Add a small volume of the vehicle and triturate to form a uniform paste.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.
-
Homogenization: Use a magnetic stirrer or a brief sonication to ensure the suspension is uniform before administration.
Protocol 2: Preparation of a this compound Co-solvent Solution (5 mg/mL)
-
Vehicle Preparation: Prepare a vehicle consisting of 30% PEG400 and 70% sterile saline.
-
Dissolution: Weigh the required amount of this compound and add it to the PEG400 portion of the vehicle. Vortex or sonicate until the compound is fully dissolved.
-
Final Formulation: Slowly add the saline portion to the PEG400/Tedalinab solution while continuously mixing. Observe for any signs of precipitation.
-
Pre-administration Check: Before each use, visually inspect the solution for any signs of precipitation.
Protocol 3: In Vivo Bioavailability Study Design
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Acclimatization: Acclimatize the animals to the experimental conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the prepared this compound formulation via oral gavage. A typical dosing volume is 5-10 mL/kg.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to evaluate the performance of the formulation.
Visualizations
Caption: this compound activates the CB2 receptor, leading to downstream signaling.
Caption: Workflow for selecting an in vivo vehicle formulation for this compound.
References
Technical Support Center: Navigating the Nuances of CB2 Receptor Agonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cannabinoid Receptor 2 (CB2) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and prevent off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My "selective" CB2 agonist is producing unexpected effects. What could be the cause?
A1: Unexpected effects from a selective CB2 agonist can stem from several factors. Firstly, many CB2 agonists exhibit off-target activity at higher concentrations, potentially interacting with the CB1 receptor or other non-cannabinoid receptors like GPR55 and TRPV1.[1][2][3][4] Secondly, the phenomenon of "biased signaling" or "functional selectivity" means that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin pathways).[1] This can result in varied and sometimes unexpected cellular responses. Lastly, the lipophilic nature of many cannabinoid compounds can lead to experimental artifacts such as precipitation, non-specific binding to labware, or interaction with serum proteins, which can produce inconsistent results.
Q2: Which CB2 agonists are recommended for achieving the highest selectivity?
A2: A comprehensive, multi-laboratory study has recommended HU910, HU308, and JWH133 as the most selective and well-characterized CB2 receptor agonists for both in vitro and in vivo research. These compounds have undergone extensive profiling and have demonstrated a more favorable selectivity and off-target activity profile compared to many other commonly used agonists.
Q3: I'm observing inconsistent results between experimental replicates. What are the likely culprits?
A3: Inconsistent results are often due to the physicochemical properties of the CB2 agonists. Their high lipophilicity can lead to several issues:
-
Precipitation: The compound may be precipitating out of your aqueous assay buffer, especially at higher concentrations. This can lead to a lower than expected effective concentration and high variability.
-
Non-specific Binding: Agonists can adhere to plasticware, such as microplates and pipette tips, reducing the amount of compound available to interact with the cells.
-
Serum Protein Binding: If you are using a serum-containing cell culture medium, the agonist can bind to serum proteins, which will decrease its free concentration and availability to the receptor.
-
Inconsistent Agonist Preparation: Ensure that your CB2 agonist is prepared fresh for each experiment and used at a consistent concentration to ensure a reproducible response.
Q4: My in vitro findings with a CB2 agonist are not translating to my in vivo animal models. Why might this be?
A4: The discrepancy between in vitro and in vivo results is a known challenge in CB2 receptor research. A primary reason for this is the significant difference in the primary amino acid sequence of the CB2 receptor between humans and rodents. These differences can alter ligand binding, receptor signaling, and regulation, leading to species-dependent effects. Furthermore, pharmacokinetic and pharmacodynamic differences in the animal model can also contribute to these translational difficulties.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After Agonist Treatment
Potential Cause: The observed effect may be due to off-target binding of the agonist to other receptors (e.g., CB1, GPR55) or non-specific cellular effects.
Troubleshooting Steps:
-
Confirm with Selective Antagonists: Co-incubate your cells with the CB2 agonist and a selective CB2 antagonist (e.g., SR144528) and a selective CB1 antagonist (e.g., SR141716A). If the effect is blocked by the CB2 antagonist but not the CB1 antagonist, it is likely a CB2-mediated effect. If neither antagonist blocks the effect, it is likely an off-target effect.
-
Use Receptor-Null Cells: As a crucial negative control, perform the experiment in a cell line that does not endogenously express CB2 receptors. Any response observed in these cells would strongly indicate an off-target mechanism.
-
Consult the Literature: Review publications on your specific agonist and structurally similar compounds to identify any known off-target activities.
Issue 2: Conflicting Results Between Different Functional Assays (e.g., cAMP vs. β-arrestin recruitment)
Potential Cause: This is a classic indicator of biased signaling, where the agonist preferentially activates one downstream pathway over another.
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways: Do not rely on a single readout. Assess multiple downstream signaling pathways, such as cAMP accumulation (Gαi/o activity), ERK1/2 phosphorylation (MAPK pathway), and β-arrestin recruitment, to build a comprehensive signaling profile of your agonist.
-
Compare to a Reference Agonist: Benchmark the signaling profile of your test agonist against a well-characterized, relatively unbiased agonist like CP55,940.
-
Consider the Biological Context: The expression levels of signaling partners (e.g., G-proteins, β-arrestins) can vary between cell types, influencing the observed signaling bias.
Data Summary Tables
Table 1: Selectivity and Potency of Commonly Used CB2 Agonists
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 EC50 (nM) (GTPγS) | Reference |
| HU308 | 22.7 | >10,000 | >440 | 14.8 | |
| JWH133 | 3.4 | 236 | 69 | 4.3 | |
| HU910 | 1.9 | 158 | 83 | 2.1 | |
| AM1241 | 3.4 | 3400 | 1000 | 13 | |
| CP55,940 | 0.58 | 0.93 | 1.6 | 0.23 | |
| WIN55,212-2 | 3.8 | 62.3 | 16 | 17.3 (cAMP) |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity and Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor and assess its selectivity versus the CB1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably overexpressing either human CB1 or CB2 receptors.
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture for 90 minutes at 37°C.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the ability of a CB2 agonist to activate Gαi/o proteins, a key step in the canonical CB2 signaling pathway.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB2 receptor.
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [35S]GTPγS, and the cell membranes.
-
Agonist Stimulation: Add varying concentrations of the CB2 agonist to the reaction mixture.
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding to G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.
-
Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes.
-
Data Analysis: Plot the specific [35S]GTPγS binding as a function of agonist concentration to determine the EC50 and Emax values.
Visualized Workflows and Pathways
Caption: Workflow for characterizing CB2 receptor agonists.
Caption: Key signaling pathways of the CB2 receptor.
References
- 1. [PDF] Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity | Semantic Scholar [semanticscholar.org]
- 2. Emerging strategies for exploiting cannabinoid receptor agonists as medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Troubleshooting inconsistent results in Tedalinab experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Tedalinab, a selective cannabinoid receptor 2 (CB2R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the Cannabinoid Receptor 2 (CB2R), a G protein-coupled receptor (GPCR). Upon binding, it primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the analgesic and anti-inflammatory effects of this compound.
Q2: We are observing high variability in our in vitro cell-based assay results. What are the potential causes?
High variability in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, viable, and within a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant well-to-well variability. Ensure a homogenous cell suspension before and during seeding.
-
Reagent Quality and Preparation: Use high-quality, fresh reagents. Inconsistent concentrations of this compound or other assay components can introduce variability.
-
Edge Effects: Wells on the periphery of microplates are prone to evaporation, which can alter reagent concentrations. It is advisable to fill the outer wells with sterile PBS or water to create a humidity barrier.
Q3: Our preclinical animal studies are showing inconsistent analgesic effects with this compound. What could be the reason?
Inconsistent in vivo results are a known challenge in pain research.[1][2] Potential reasons include:
-
Animal Model Selection: The choice of neuropathic or inflammatory pain model can significantly influence the outcome.[1][2]
-
Species-Specific Differences: The pharmacology and bioavailability of this compound may differ between species.
-
Route of Administration and Formulation: Inconsistent drug delivery can lead to variable plasma and tissue concentrations.
-
Behavioral Testing Parameters: Subtle variations in the execution of behavioral tests (e.g., time of day, handling stress) can impact results.
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent Kᵢ values for this compound in competition binding assays.
| Potential Cause | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | - Reduce the concentration of the radioligand. - Decrease the amount of membrane protein per well. - Optimize washing steps by increasing the number of washes or using ice-cold wash buffer. - Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI). |
| Low Specific Binding | - Confirm the expression and integrity of the CB2 receptor in your membrane preparation via Western blot. - Ensure the radioligand has not degraded and possesses high specific activity. - Optimize incubation time and temperature to ensure equilibrium is reached. |
| Inaccurate Kᵢ Determination | - Ensure the radioligand concentration is at or below its Kₑ value. - Use a well-characterized competing ligand to define non-specific binding accurately. - Utilize appropriate non-linear regression analysis for data fitting. |
Issue: Inconsistent EC₅₀ values for this compound in cAMP inhibition assays.
| Potential Cause | Troubleshooting Steps |
| High Basal cAMP Signal | - Reduce the concentration of the adenylyl cyclase stimulator (e.g., forskolin). - Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, but optimize its concentration to avoid masking the inhibitory effect of this compound. - Consider using a cell line with lower basal CB2R activity. |
| Low Signal-to-Noise Ratio | - Optimize the concentration of the adenylyl cyclase stimulator to achieve a robust signal window. - Increase the cell number per well. - Ensure complete cell lysis to release all intracellular cAMP. |
| Assay Variability | - Perform a time-course experiment to determine the optimal stimulation time with this compound. - Ensure accurate and consistent pipetting, especially for serial dilutions. - Mitigate edge effects by not using the outer wells of the plate for experimental samples. |
Preclinical Animal Studies
Issue: High variability in the analgesic response to this compound.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | - Validate the formulation and ensure consistent administration. - Conduct pharmacokinetic studies to determine the optimal dosing regimen and timing for behavioral testing. |
| Behavioral Assay Inconsistency | - Standardize all behavioral testing protocols, including acclimation periods and handling procedures. - Blind the experimenter to the treatment groups to minimize bias. - Ensure the chosen behavioral endpoints are robust and reproducible in your hands. |
| Animal Model-Related Issues | - Characterize the time course of the pain phenotype in your chosen model to ensure testing occurs during a stable period. - Consider the use of both male and female animals, as sex differences in pain perception and drug response are well-documented.[1] |
Quantitative Data Summary
Disclaimer: Publicly available, detailed quantitative pharmacological data for this compound is limited. The following table provides representative data for a highly selective CB2 receptor agonist and should be used as a general guideline. Researchers should determine these values for this compound under their specific experimental conditions.
| Parameter | Representative Value | Receptor | Assay Type |
| Binding Affinity (Kᵢ) | ~12 nM | Human CB2 | Radioligand Competition Binding |
| Functional Potency (EC₅₀) | ~15 nM | Human CB2 | cAMP Inhibition Assay |
Experimental Protocols
CB2 Receptor Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human CB2 receptor.
Materials:
-
HEK293 cells stably expressing the human CB2 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
This compound at various concentrations.
-
Non-specific binding control: A high concentration of a known CB2 agonist (e.g., 10 µM WIN 55,212-2).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hCB2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
[³H]CP-55,940 at a final concentration equal to its Kₑ.
-
Varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Initiate Binding: Add the cell membrane preparation (typically 10-20 µg of protein) to each well.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol determines the functional potency (EC₅₀) of this compound at the CB2 receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the human CB2 receptor.
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
Forskolin.
-
This compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed CHO-K1-hCB2 cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay medium and then pre-incubate with various concentrations of this compound in the presence of a PDE inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a concentration of forskolin that elicits a sub-maximal cAMP response (e.g., EC₈₀) for 30 minutes at 37°C. Include a control group without forskolin to measure basal cAMP levels.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value.
Visualizations
Caption: this compound Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: Tedalinab and its Degradation Products
Disclaimer: Information on the specific degradation products of tedalinab is not extensively available in public literature. This guide provides a general framework for investigating monoclonal antibody (mAb) degradation, using this compound as a case study, based on established principles for similar biologics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental small molecule drug being investigated for the oral treatment of neuropathic pain and osteoarthritis.[1] It is a CB2R-selective pyrazole carboxamide.[1]
Q2: What are the common degradation pathways for monoclonal antibodies like this compound?
While this compound is a small molecule, monoclonal antibodies (mAbs) are susceptible to various degradation pathways that can impact their efficacy and safety.[2][3] These include:
-
Physical Degradation:
-
Aggregation: Formation of soluble or insoluble protein multimers, which can be covalent or non-covalent.[2] Agitation, freeze-thaw cycles, and exposure to high temperatures can promote aggregation.
-
Fragmentation: Cleavage of the peptide backbone, often in the hinge region, resulting in lower molecular weight species. This can be induced by exposure to light, high temperatures, and extreme pH.
-
-
Chemical Degradation:
-
Oxidation: Modification of amino acid residues, particularly methionine, tryptophan, and histidine, often induced by exposure to light or oxidizing agents.
-
Deamidation: Conversion of asparagine residues to aspartic or isoaspartic acid, which can be accelerated by changes in pH.
-
Q3: How do degradation products potentially impact the activity of this compound?
Degradation can alter the structure of a therapeutic molecule, potentially leading to:
-
Loss of Binding Affinity: Fragmentation or modification of the antigen-binding (Fab) region can reduce or eliminate the antibody's ability to bind to its target, LAG-3.
-
Altered Effector Functions: Modifications in the Fc region can affect interactions with Fc receptors, impacting functions like antibody-dependent cellular cytotoxicity (ADCC). For example, oxidation has been shown to decrease FcγRIIa activation.
-
Immunogenicity: Aggregates are a major concern as they can potentially induce an immune response in patients.
Q4: What are forced degradation studies and why are they important?
Forced degradation studies involve intentionally exposing a drug to harsh conditions (e.g., high temperature, extreme pH, light, oxidation) to accelerate its degradation. These studies are crucial for:
-
Identifying potential degradation products and pathways.
-
Developing and validating stability-indicating analytical methods.
-
Understanding the intrinsic stability of the molecule.
-
Supporting formulation development and defining storage conditions.
Troubleshooting Guides
Issue 1: Variability in LAG-3 Binding Affinity in Stressed Samples
| Potential Cause | Troubleshooting Steps |
| Aggregation | 1. Analyze by Size Exclusion Chromatography (SEC): Look for high molecular weight species. 2. Optimize Formulation: Evaluate different buffers and excipients to minimize aggregation. |
| Fragmentation | 1. Use Capillary Electrophoresis (CE-SDS) or SDS-PAGE: Check for low molecular weight bands. 2. Protect from Light: Store samples in light-protected containers. |
| Oxidation of CDRs | 1. Perform Peptide Mapping with Mass Spectrometry (LC-MS): Identify specific oxidized residues in the complementarity-determining regions (CDRs). 2. Include Antioxidants: Consider adding antioxidants to the formulation if appropriate. |
Issue 2: Inconsistent Results in Cell-Based Activity Assays
| Potential Cause | Troubleshooting Steps |
| Presence of Degradation Products | 1. Characterize Stressed Samples: Use a panel of analytical techniques (SEC, IEX, LC-MS) to correlate the presence of specific degradants with changes in activity. 2. Purify Degradants: If possible, isolate major degradation products and test their activity individually. |
| Assay Variability | 1. Ensure Consistent Cell Health and Density: Standardize cell culture and plating procedures. 2. Use a Qualified Positive Control: Include a well-characterized, non-degraded reference standard in every assay. |
| Fc-mediated Effector Function Loss | 1. Assess Fc Receptor Binding: Use Surface Plasmon Resonance (SPR) or a cell-based reporter assay to measure binding to Fcγ receptors. 2. Characterize Fc Region Modifications: Use LC-MS to identify modifications like oxidation or deamidation in the Fc region. |
Experimental Protocols
1. Forced Degradation Protocol
This protocol outlines a general approach for conducting forced degradation studies on a monoclonal antibody like this compound.
-
Objective: To generate degradation products for identification and to assess the stability of this compound under various stress conditions.
-
Materials: this compound drug substance, appropriate formulation buffer, acid (e.g., HCl), base (e.g., NaOH), oxidizing agent (e.g., H₂O₂), photostability chamber, temperature-controlled incubators.
-
Methodology:
-
Thermal Stress: Incubate this compound solutions at elevated temperatures (e.g., 40°C, 50°C) for various durations.
-
Acid/Base Hydrolysis: Adjust the pH of this compound solutions to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate at a controlled temperature.
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the this compound solution and incubate.
-
Photostability: Expose this compound solution to light according to ICH Q1B guidelines.
-
Control Samples: Maintain control samples at the recommended storage temperature.
-
Analysis: At specified time points, analyze the stressed and control samples using a suite of analytical methods (see below).
-
2. Analytical Methods for Degradation Product Characterization
| Technique | Purpose |
| Size Exclusion Chromatography (SEC) | To detect and quantify aggregates and fragments. |
| Ion-Exchange Chromatography (IEX) | To separate charge variants arising from deamidation or other modifications. |
| Capillary Electrophoresis (CE-SDS) | For size-based separation of fragments and aggregates under denaturing conditions. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For peptide mapping to identify the precise location of chemical modifications like oxidation and deamidation. |
3. Activity Assays for Degraded this compound
-
LAG-3 Binding Assay (Surface Plasmon Resonance - SPR):
-
Principle: Measures the real-time binding of this compound and its degradation products to immobilized LAG-3 protein.
-
Methodology:
-
Immobilize recombinant human LAG-3 onto a sensor chip.
-
Inject different concentrations of the this compound samples (stressed and control) over the chip surface.
-
Measure the association (ka) and dissociation (kd) rates to determine the binding affinity (KD).
-
-
-
Cell-Based Functional Assay (T-cell Activation Reporter Assay):
-
Principle: Measures the ability of this compound to block LAG-3-mediated inhibition of T-cell activation.
-
Methodology:
-
Co-culture a LAG-3-expressing Jurkat T-cell line (engineered with a reporter gene like luciferase under the control of an NFAT response element) with antigen-presenting cells expressing a LAG-3 ligand (e.g., MHC class II).
-
Add serial dilutions of the this compound samples.
-
Stimulate T-cell activation (e.g., via TCR stimulation).
-
Measure the reporter gene expression (e.g., luminescence). A loss of activity of the degraded this compound will result in a decreased reporter signal compared to the control.
-
-
Visualizations
Caption: Workflow for investigating this compound degradation and its impact on activity.
Caption: Simplified LAG-3 signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Assessing Tedalinab Cytotoxicity in Cell Lines
Welcome to the technical support center for assessing Tedalinab cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for in vitro experiments. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful assessment of this compound's cytotoxic effects on cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a synthetic, selective agonist for the Cannabinoid Receptor 2 (CB2R).[1] The CB2R is primarily expressed on immune cells, but has also been found to be expressed in various cancer cell lines.[2][3][4][5] Activation of CB2R by an agonist like this compound can trigger signaling pathways that may lead to apoptosis (programmed cell death) in cancer cells.
Q2: Is cytotoxicity an expected outcome when using this compound?
While this compound was initially investigated for pain and osteoarthritis, its mechanism as a CB2R agonist suggests potential for inducing cytotoxicity in CB2R-expressing cancer cells. Several studies have shown that other CB2R agonists can induce apoptosis in various cancer cell lines. Therefore, observing a cytotoxic effect, particularly in cancer cell lines with high CB2R expression, would be a plausible outcome.
Q3: Which cell lines should I choose for my experiments?
The choice of cell line is critical. It is recommended to use a panel of cell lines with varying levels of CB2R expression. This will help to determine if the cytotoxic effects of this compound are CB2R-dependent. Examples of cancer cell lines reported to express CB2R include certain breast cancer, lung cancer, prostate cancer, and leukemia cell lines. It is crucial to verify CB2R expression in your chosen cell lines using techniques like qPCR or Western Blot.
Q4: What are the key assays to assess this compound's cytotoxicity?
A multi-assay approach is recommended to comprehensively assess cytotoxicity. This should include:
-
Metabolic Viability Assays: Such as the MTT or MTS assay, to measure the metabolic activity of the cell population.
-
Membrane Integrity Assays: Like the Lactate Dehydrogenase (LDH) assay, to quantify cell membrane damage and lysis.
-
Apoptosis Assays: Such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to specifically identify and quantify apoptotic and necrotic cells.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
This compound
-
96-well plates
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from the treated and maximum release values, and then dividing the treated value by the maximum release value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT/LDH Assays
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Use calibrated pipettes and be consistent with your technique.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
-
Issue 2: Low or No Signal in the MTT Assay
-
Possible Cause: Insufficient number of viable cells, inactive MTT reagent, or incomplete solubilization of formazan crystals.
-
Solution:
-
Optimize cell seeding density.
-
Ensure the MTT reagent is properly stored and has not expired.
-
After adding the solubilization solution, ensure all formazan crystals are dissolved by gentle mixing and allowing sufficient incubation time.
-
Issue 3: High Background in the LDH Assay
-
Possible Cause: Contamination of cell cultures, presence of LDH in the serum of the culture medium, or mechanical damage to cells during handling.
-
Solution:
-
Regularly test for mycoplasma contamination.
-
Use a low-serum or serum-free medium for the duration of the assay.
-
Handle cells gently during media changes and reagent additions to avoid physical damage to the cell membrane.
-
Issue 4: Unexpected Increase in Absorbance at High this compound Concentrations in MTT Assay
-
Possible Cause: The compound may be chemically interacting with the MTT reagent, causing its reduction and a false-positive signal. Some compounds can also induce metabolic stress at certain concentrations, leading to an increase in metabolic activity before cell death.
-
Solution:
-
Run a control experiment with this compound and MTT in a cell-free medium to check for direct chemical reduction of MTT.
-
Corroborate MTT results with a different cytotoxicity assay, such as the LDH assay or a direct cell counting method like Trypan Blue exclusion.
-
Visually inspect the cells under a microscope for signs of stress or death.
-
Quantitative Data Summary
The following table provides a representative summary of potential cytotoxicity data for this compound across different cell lines. Note: This data is hypothetical and for illustrative purposes. Researchers should generate their own data.
| Cell Line | CB2R Expression Level | This compound IC50 (µM) after 48h | % Apoptosis (at 2x IC50) |
| Jurkat (Leukemia) | High | 15.2 | 65.4% |
| MDA-MB-231 (Breast Cancer) | Moderate | 32.5 | 42.1% |
| A549 (Lung Cancer) | Low | > 100 | < 10% |
| HEK293 (Control) | Negligible | > 100 | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
CB2R Signaling Pathway in Apoptosis
Caption: CB2R-mediated intrinsic apoptosis pathway.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 2 expression in early-stage non-small cell lung cancers identifies patients with good prognosis and longer survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of TDN-123 (Tedalinab) in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering poor oral bioavailability with the investigational compound TDN-123 (Tedalinab) in preclinical animal studies.
Troubleshooting Guides & FAQs
This section addresses common issues and questions arising during the preclinical development of compounds with low oral bioavailability, using TDN-123 as a case study.
Q1: We are observing very low and variable plasma concentrations of TDN-123 in our rat pharmacokinetic (PK) studies. What are the first troubleshooting steps?
A1: Low and variable oral bioavailability is a common challenge in early drug development. A systematic approach is crucial to identify the root cause. We recommend the following initial steps:
-
Verify Compound Integrity and Formulation:
-
Confirm the identity and purity of the TDN-123 drug substance.
-
Assess the stability of TDN-123 in the dosing vehicle.
-
Ensure the formulation is homogenous and the concentration is accurate. For suspensions, ensure adequate mixing before and during dosing.
-
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of TDN-123 at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract. Poor solubility is a primary reason for low absorption.[1][2]
-
Permeability: Evaluate the permeability of TDN-123 using an in-vitro model like the Caco-2 cell monolayer assay. This will help classify the compound according to the Biopharmaceutics Classification System (BCS).
-
-
Investigate In-Vitro Metabolism:
The following workflow diagram illustrates a systematic approach to troubleshooting poor oral bioavailability.
Q2: Our data suggests TDN-123 has high permeability but is rapidly metabolized by liver enzymes. What strategies can we employ?
A2: If high first-pass metabolism is the primary issue, efforts should focus on protecting the molecule from metabolic enzymes or altering its route of absorption.
-
Medicinal Chemistry: If specific metabolic "soft spots" on the TDN-123 molecule can be identified, medicinal chemists may be able to modify the structure to block these sites without losing pharmacological activity.
-
Prodrugs: A prodrug approach can be effective.[1] By temporarily modifying the part of the molecule susceptible to metabolism, the prodrug can be absorbed intact and then convert to the active TDN-123 in the systemic circulation.
-
Lipid-Based Formulations: Certain lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic absorption. The lymphatic system bypasses the portal circulation and the liver, thus avoiding first-pass metabolism.
-
Route of Administration: For initial efficacy studies, consider alternative routes of administration that avoid first-pass metabolism, such as intravenous (IV) or subcutaneous (SC) injection, to understand the compound's potential if the bioavailability issue can be overcome.
The following diagram illustrates a simplified hypothetical metabolic pathway for TDN-123, highlighting the first-pass effect.
Q3: We want to try a formulation-based approach to improve the bioavailability of TDN-123. Which formulations should we prioritize?
A3: The choice of formulation depends on the specific properties of TDN-123. Based on the initial physicochemical assessment, you can prioritize as follows:
-
If solubility is the main issue (BCS Class II):
-
Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution. Nanoparticle technology is a promising approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix can increase its solubility and dissolution rate.
-
Lipid-Based Formulations (e.g., SEDDS): These formulations keep the drug in a solubilized state in the GI tract, which can significantly enhance absorption.
-
-
If both solubility and permeability are low (BCS Class IV):
-
A combination of approaches may be necessary. Advanced formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can help with solubility, while the inclusion of permeation enhancers (with caution and further safety assessment) could be explored.
-
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for TDN-123 in various formulations and species to illustrate the potential impact of formulation strategies.
Table 1: Pharmacokinetic Parameters of TDN-123 in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 2.0 | 180 ± 50 | 3 |
| Micronized Suspension | 110 ± 30 | 1.5 | 420 ± 90 | 7 |
| Lipid-Based (SEDDS) | 450 ± 110 | 1.0 | 1850 ± 400 | 31 |
| Nanoparticle Formulation | 620 ± 150 | 0.75 | 2500 ± 550 | 42 |
| Intravenous (1 mg/kg) | - | - | 6000 ± 800 | 100 |
Table 2: Interspecies Comparison of Oral Bioavailability of TDN-123 (Lipid-Based Formulation, 10 mg/kg)
| Species | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Rat | 450 ± 110 | 1.0 | 1850 ± 400 | 31 |
| Dog | 320 ± 90 | 2.5 | 2400 ± 600 | 25 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Animal bioavailability is not always quantitatively predictive of human bioavailability.
Experimental Protocols
Protocol 1: Rat Pharmacokinetic Study for Oral Bioavailability Assessment
Objective: To determine the pharmacokinetic profile and oral bioavailability of TDN-123 in different formulations in male Sprague-Dawley rats.
Materials:
-
Male Sprague-Dawley rats (250-300g), cannulated (jugular vein)
-
TDN-123 drug substance
-
Dosing vehicles (e.g., 0.5% methylcellulose for suspension, lipid-based vehicle for SEDDS)
-
Dosing gavage needles, syringes
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize cannulated rats for at least 48 hours before the study.
-
Dosing Groups:
-
Group 1: IV administration (e.g., 1 mg/kg in a suitable IV vehicle) (n=4)
-
Group 2: Oral gavage of aqueous suspension (e.g., 10 mg/kg) (n=4)
-
Group 3: Oral gavage of lipid-based formulation (e.g., 10 mg/kg) (n=4)
-
-
Dosing: Fast animals overnight (with access to water) before dosing. Administer the assigned formulation. For oral groups, use a gavage needle. For the IV group, administer via the jugular vein cannula.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to obtain plasma. Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of TDN-123 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters including Cmax, Tmax, and AUC. Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of TDN-123 in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
TDN-123, Propranolol (high permeability control), Atenolol (low permeability control)
-
Lucifer yellow (integrity marker)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the flux of Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add TDN-123 and control compounds (dissolved in transport buffer) to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical side.
-
-
Permeability Experiment (Basolateral to Apical - B to A): Repeat the process in the reverse direction to calculate the efflux ratio.
-
Sample Analysis: Quantify the concentration of all compounds in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters. Compare the Papp value of TDN-123 to the high and low permeability controls.
References
Validation & Comparative
A Comparative Analysis of Tedalinab and AM1241 in Preclinical Neuropathic Pain Models: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two cannabinoid receptor 2 (CB2R) agonists, Tedalinab and AM1241, in the context of preclinical neuropathic pain models. While both compounds target the same receptor, a significant disparity in published research necessitates a focused analysis on the extensive data available for AM1241.
Currently, there is a notable lack of publicly available preclinical data detailing the efficacy and mechanisms of this compound in neuropathic pain models. DrugBank identifies this compound as a small molecule and an experimental CB2R agonist that has been investigated for neuropathic pain and osteoarthritis.[1][2] However, specific studies demonstrating its effects in animal models of neuropathy are not present in the reviewed literature.
In contrast, AM1241, a selective CB2R agonist, has been extensively studied, with a robust body of evidence supporting its analgesic potential in various neuropathic pain states. This guide will therefore provide a comprehensive overview of the preclinical data for AM1241, offering a valuable resource for understanding the therapeutic promise of CB2R agonism in neuropathic pain.
AM1241: A Profile of a Selective CB2 Receptor Agonist
AM1241 is a well-characterized selective agonist for the cannabinoid receptor 2 (CB2R).[3][4][5] Its mechanism of action in neuropathic pain is centered on the activation of these receptors, which are primarily expressed on immune cells and are found in the peripheral nervous system. This targeted action is believed to mediate pain relief without the psychoactive side effects associated with the activation of cannabinoid receptor 1 (CB1R), which is predominantly found in the central nervous system.
Efficacy in Neuropathic Pain Models
AM1241 has demonstrated significant efficacy in attenuating pain-like behaviors in multiple rodent models of neuropathic pain. The data consistently shows a dose-dependent reversal of mechanical allodynia and thermal hyperalgesia, key symptoms of neuropathic pain.
| Neuropathic Pain Model | Species | Route of Administration | Dosage | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) | Rat | Intraperitoneal (i.p.) | Not specified | Dose-dependently reversed tactile and thermal hypersensitivity. | |
| Spinal Nerve Ligation (SNL) | Mouse | Intraperitoneal (i.p.) | Not specified | Reversed tactile and thermal hypersensitivity, including in CB1 receptor knockout mice. | |
| Chronic Constriction Injury (CCI) | Rat | Intrathecal (i.t.) | 0.01 - 10 µg | Dose-dependent reversal of allodynia. | |
| Chronic Constriction Injury (CCI) | Mouse | Intrathecal (i.t.) | 0.5 µM | Prolonged the relief time of neuropathic pain when used to pretreat mesenchymal stem cells. | |
| Bone Cancer | Mouse | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Abolished thermal hyperalgesia and mechanical allodynia. | |
| Bone Cancer | Mouse | Intrathecal (i.t.) | 0.03 - 1 µg | Dose-dependently abolished thermal hyperalgesia and mechanical allodynia. | |
| Trauma-Induced Peripheral Neuropathy (Spared Nerve Injury - SNI) | Mouse | Oral | Not specified | Attenuated mechanical allodynia and thermal hyperalgesia. |
Mechanism of Action in Neuropathic Pain
The analgesic effects of AM1241 are attributed to its modulation of neuroinflammatory processes. Activation of CB2R by AM1241 has been shown to:
-
Reduce Pro-inflammatory Cytokines: Intrathecal administration of AM1241 in a neuropathic pain model resulted in significantly lower levels of the pro-inflammatory cytokine IL-1β in the spinal cord.
-
Increase Anti-inflammatory Cytokines: The same study demonstrated that AM1241 treatment led to the restoration of the anti-inflammatory cytokine IL-10 to basal levels.
-
Modulate Glial Cell Activity: AM1241 has been shown to decrease the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor κB (NF-κB), key signaling molecules involved in microglial and astrocyte activation, which are crucial contributors to central sensitization and chronic pain.
-
Decrease Endocannabinoid Degrading Enzymes: AM1241 treatment has been associated with a decrease in the expression of monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of AM1241.
Neuropathic Pain Models
-
Spinal Nerve Ligation (SNL): This model involves the tight ligation of the L5 and L6 spinal nerves in rats or mice, leading to the development of persistent tactile allodynia and thermal hyperalgesia in the ipsilateral paw.
-
Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the common sciatic nerve, causing a gradual development of neuropathic pain symptoms.
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in robust and long-lasting hypersensitivity in the territory of the spared sural nerve.
Behavioral Assays
-
Tactile Allodynia (von Frey Test): Animals are placed on a mesh floor, and calibrated von Frey filaments are applied to the plantar surface of the hind paw. The withdrawal threshold is determined by the filament that elicits a paw withdrawal response. A decrease in the withdrawal threshold indicates the presence of allodynia.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter withdrawal latency is indicative of thermal hyperalgesia.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tedalinab and JWH133 for CB2 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic agonists of the Cannabinoid Receptor 2 (CB2), Tedalinab (GRC-10693) and JWH133. The CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for a variety of pathologies, including inflammatory and neuropathic pain, due to its non-psychoactive profile, unlike the CB1 receptor. This document aims to provide an objective comparison based on available preclinical and clinical data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to the Compounds
This compound (GRC-10693) is a novel, orally active small molecule that acts as a selective CB2 receptor agonist. Developed by Glenmark Pharmaceuticals, it has been investigated for the treatment of neuropathic pain and osteoarthritis and has completed Phase I clinical trials.[1][2][3][4]
JWH133 is a classic synthetic cannabinoid of the dibenzopyran class that exhibits high selectivity for the CB2 receptor.[5] It is widely used as a research tool to investigate the physiological and pathological roles of the CB2 receptor and has been shown to possess anti-inflammatory, neuroprotective, and anti-cancer properties in various preclinical models.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and JWH133, focusing on their binding affinity and functional activity at the CB2 receptor.
Table 1: CB2 Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Assay Type | Reference |
| This compound (GRC-10693) | CB2 | ~12 | Human, Rat | Radioligand Binding | Not specified |
| JWH133 | CB2 | 3.4 | Human | Radioligand Binding | |
| JWH133 | CB1 | >677 (>200-fold selectivity for CB2) | Human | Radioligand Binding |
Table 2: CB2 Receptor Functional Activity
| Compound | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound (GRC-10693) | cAMP Assay | Dose-dependent inhibition | Not specified | Not specified | Not specified |
| JWH133 | Forskolin-stimulated cAMP accumulation | EC₅₀ | 4.9 | CHO-hCB2 | Not specified |
| JWH133 | [³⁵S]GTPγS Binding | Full Agonist | Not specified | hCB2-CHO cells |
Mechanism of Action and Signaling Pathways
Both this compound and JWH133 are agonists at the CB2 receptor, a Gi/o protein-coupled receptor (GPCR). Activation of the CB2 receptor by these agonists initiates a cascade of intracellular signaling events.
JWH133 has been demonstrated to act as a full agonist at the CB2 receptor. Its primary signaling mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.
Furthermore, studies have implicated other signaling pathways in the effects of JWH133, including the activation of the AMP-activated protein kinase (AMPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial in regulating cellular processes such as metabolism, cell growth, and survival.
This compound is also a CB2 receptor agonist and has been shown to produce dose-dependent effects in cAMP assays, suggesting a similar mechanism of inhibiting adenylyl cyclase. However, detailed public information on its efficacy (Emax) and its influence on other downstream signaling pathways is not currently available.
Below are diagrams illustrating the canonical CB2 receptor signaling pathway and a proposed experimental workflow for characterizing CB2 receptor agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key assays used to characterize CB2 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the CB2 receptor.
1. Membrane Preparation:
-
Cells stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated by differential centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a radiolabeled CB2 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound or JWH133).
-
For total binding, no unlabeled compound is added. For non-specific binding, a high concentration of a known CB2 ligand is added.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a CB2 agonist to inhibit the production of cAMP.
1. Cell Culture and Plating:
-
Cells expressing the human CB2 receptor (e.g., CHO-hCB2) are seeded into 96-well plates and grown to a specific confluency.
2. Compound Incubation:
-
The cell culture medium is replaced with assay buffer.
-
The cells are pre-incubated with varying concentrations of the test compound (this compound or JWH133).
3. Stimulation and Lysis:
-
Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to stimulate cAMP production.
-
The cells are incubated for a defined period to allow for cAMP accumulation.
-
The cells are then lysed to release the intracellular cAMP.
4. cAMP Detection:
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
5. Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the test compound.
-
The EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect of the agonist) are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and JWH133 are valuable tools for studying the CB2 receptor. JWH133 is a well-characterized, potent, and selective full agonist, making it a suitable reference compound for in vitro and in vivo studies. Its effects on various signaling pathways have been documented, providing a solid foundation for mechanistic investigations.
This compound represents a clinically relevant CB2 agonist, having progressed to Phase I trials. While detailed public data on its functional efficacy and downstream signaling is limited, its demonstrated oral activity and advancement in clinical development make it an interesting compound for translational research.
The choice between this compound and JWH133 will depend on the specific research question. For fundamental studies on CB2 receptor signaling and pharmacology, the extensive characterization of JWH133 is advantageous. For studies with a more translational or drug development focus, the clinical history of this compound may be more relevant. Further publication of preclinical and clinical data for this compound will be crucial for a more comprehensive direct comparison.
References
Tedalinab vs. Gabapentin for Chronic Nerve Pain: A Comparative Analysis
Currently, a direct and comprehensive comparison between tedalinab and gabapentin for the treatment of chronic nerve pain is not feasible due to the limited publicly available data on this compound. While gabapentin is a well-established medication with extensive clinical documentation, this compound remains an experimental drug with a sparse public record. This guide synthesizes the available information on both compounds to offer a preliminary overview for researchers, scientists, and drug development professionals.
Overview of this compound and Gabapentin
Gabapentin is a widely prescribed anticonvulsant medication that has found significant use in the management of chronic neuropathic pain.[1] It is considered a first-line treatment for various neuropathic pain syndromes.[1]
This compound is identified as an experimental small molecule drug that has been under investigation for the treatment of neuropathic pain and osteoarthritis.[2][3] However, detailed information regarding its clinical development, mechanism of action, and efficacy remains largely undisclosed in the public domain.
Mechanism of Action
Gabapentin 's primary mechanism of action involves its interaction with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neurotransmitter release is believed to be the basis for its analgesic effects in neuropathic pain states.
References
A Head-to-Head In Vivo Comparison of Selective Cannabinoid Receptor 2 (CB2) Agonists
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid receptor 2 (CB2) has emerged as a compelling therapeutic target for a multitude of pathologies, including inflammatory, neuropathic pain, and neurodegenerative disorders.[1] Unlike the CB1 receptor, the CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and its activation is largely devoid of the psychoactive side effects associated with CB1 agonists.[1][2] This guide provides a comparative analysis of the in vivo performance of several selective CB2 agonists, supported by experimental data from preclinical studies.
Comparative Efficacy in In Vivo Models
The in vivo efficacy of selective CB2 agonists has been evaluated in various animal models of pain and inflammation. The following tables summarize key quantitative data from head-to-head comparisons of prominent CB2 agonists.
Table 1: Comparison of Antinociceptive Effects of AM1710 and (R,S)-AM1241 in a Thermal Pain Model
| Compound | Dose (mg/kg, i.p.) | Maximal Antinociceptive Effect (% MPE) | Duration of Action |
| AM1710 | 5 | Maximally effective | Longer duration than (R,S)-AM1241 |
| (R,S)-AM1241 | 1 | Maximally effective | Shorter duration than AM1710 |
MPE: Maximum Possible Effect. Data extracted from a study on thermal stimulation of the hindpaw in rodents.[3]
Table 2: Effects of HU-308 and JWH-133 in a Model of Inflammatory Pain
| Compound | Model | Key Findings |
| HU-308 | Corneal Injury | Significant anti-inflammatory and peripheral analgesic activity.[1] |
| JWH-133 | Formalin-Induced Pain | Dose-dependent antinociceptive effects in both acute and inflammatory phases; no tolerance development with repeated administration. |
While direct head-to-head studies in the same inflammatory pain model are limited, these findings from different preclinical studies allow for a comparative assessment.
Table 3: Comparison of HU-308 and JWH-133 in a Model of HIV-Infected Macrophages
| Compound | Concentration | Effect on HIV-1 p24 Levels | Effect on Cathepsin B Levels |
| HU-308 | 5 µM | Decrease at day 6 post-infection (effect lost over time). | Not specified |
| JWH-133 | 0.5 µM & 1 µM | Significant dose-dependent decrease at days 6, 9, and 12 post-infection. | Significant decrease as early as day 3 post-infection, sustained until day 12. |
This study suggests that JWH-133 was more effective than HU-308 in decreasing HIV-1 p24 and Cathepsin B levels in a dose and time-dependent manner.
Side Effect Profile: A Key Differentiator
A significant advantage of selective CB2 agonists is their reduced central nervous system (CNS) side effect profile compared to CB1 agonists.
Table 4: Comparison of CNS Side Effects of AM1710, (R,S)-AM1241, and a Non-selective Agonist (WIN55,212-2)
| Compound | Dose (mg/kg, i.p.) | Effect on Rectal Temperature | Effect on Locomotor Activity |
| AM1710 | 0.1, 5, 10 | No alteration | No alteration |
| (R,S)-AM1241 | 1 | No alteration | No alteration |
| WIN55,212-2 | 5 | Decreased (CB1-mediated) | Decreased (CB1-mediated) |
These data highlight the lack of CB1-mediated side effects for the selective CB2 agonists AM1710 and (R,S)-AM1241.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are protocols for key experiments cited in the comparison of selective CB2 agonists.
Formalin-Induced Inflammatory Pain Model
This model is widely used to assess the efficacy of analgesics in a setting of tonic pain with both an acute and a chronic inflammatory component.
-
Animals: Male and female mice are used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified during two distinct phases: the acute phase (0-5 minutes post-injection) and the inflammatory phase (15-30 minutes post-injection).
-
Drug Administration: The test compound (e.g., JWH-133) is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01 to 10 mg/kg) prior to the formalin injection.
-
Outcome Measures: The total time spent in pain-related behaviors is recorded and compared between drug-treated and vehicle-treated groups.
Corneal Injury Model
This model is used to evaluate the anti-inflammatory and peripheral analgesic effects of test compounds.
-
Animals: Wild-type and CB2 receptor knockout mice are used.
-
Procedure: A corneal abrasion is created on the eye of an anesthetized mouse.
-
Drug Administration: A topical application of the test compound (e.g., HU-308) is administered to the injured eye.
-
Outcome Measures: The extent of inflammation and pain-related behaviors are assessed at various time points post-injury.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for Preclinical Comparison of CB2 Agonists in Neuropathic Pain.
Caption: Canonical CB2 Receptor Signaling Pathway.
Activation of the CB2 receptor by an agonist initiates signaling through the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from the G-protein can also activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (e.g., ERK, p38). This signaling cascade ultimately modulates immune cell activity, reducing the production of pro-inflammatory cytokines.
Conclusion
The selective CB2 agonists discussed in this guide, including AM1710, JWH-133, and HU-308, have demonstrated significant therapeutic potential in preclinical models of pain and inflammation, without inducing the CNS side effects characteristic of CB1 activation. While the available data provides a strong rationale for their further development, it is important to note that direct head-to-head comparisons in standardized in vivo models are still somewhat limited. Future research should focus on comprehensive comparative studies to fully elucidate the relative efficacy and safety profiles of these promising compounds. The choice of a specific CB2 agonist for further investigation will likely depend on the specific pathological context and the desired therapeutic outcome.
References
A Comparative Analysis of Off-Target Effects: Tedalinab Versus Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of cannabinoids is often tempered by their off-target effects, which can lead to undesirable side effects and limit their clinical utility. Tedalinab (GRC-10693), a synthetic cannabinoid developed by Glenmark Pharmaceuticals, has been engineered for high selectivity to the cannabinoid receptor 2 (CB2), a target implicated in inflammatory and neuropathic pain. This guide provides a comparative analysis of the off-target effects of this compound against two of the most well-known phytocannabinoids, Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). By presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to offer an objective resource for researchers and drug development professionals.
Comparative Off-Target Binding Profiles
The following tables summarize the binding affinities (Ki) and functional activities (EC50 or IC50) of this compound, THC, and CBD at their primary targets and a range of known off-target receptors.
Table 1: Primary Cannabinoid Receptor Interactions
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| This compound | CB1 | >4700x less than CB2 | - | - |
| CB2 | Potent | Potent | Agonist | |
| Δ⁹-THC | CB1 | ~15 - 40 | - | Partial Agonist |
| CB2 | ~36 - 51 | - | Partial Agonist | |
| CBD | CB1 | Low affinity | - | Negative Allosteric Modulator |
| CB2 | Low affinity | - | Inverse Agonist |
Note: Specific Ki and EC50 values for this compound are not publicly available but its high selectivity is consistently reported.
Table 2: Off-Target Interactions of THC and CBD
| Compound | Off-Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| Δ⁹-THC | GPR55 | - | - | Agonist[1] |
| CBD | 5-HT1A | - | - | Agonist[2] |
| GPR55 | - | - | Antagonist[1] | |
| TRPV1 | - | Agonist | ||
| TRPV2 | - | 3700 | Agonist[3] | |
| TRPA1 | - | 90 | Partial Agonist[4] | |
| TRPM8 | - | - | Antagonist | |
| TRPC4 | - | 1520 | Inhibitor |
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for three key experimental assays.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
a. Materials:
-
Cell membranes expressing the receptor of interest (e.g., CHO-hCB1 or CHO-hCB2).
-
Radioligand (e.g., [³H]CP55,940).
-
Test compound (this compound, THC, or CBD).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
b. Method:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to separate wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Add scintillation cocktail to the filters and measure radioactivity using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
a. Materials:
-
Cell membranes expressing the GPCR of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (agonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and counter.
b. Method:
-
Pre-incubate cell membranes with GDP.
-
In a 96-well plate, add the pre-incubated membranes and varying concentrations of the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period to allow for [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and signaling.
a. Materials:
-
Cells co-expressing the GPCR of interest fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Test compound.
-
Detection reagents (substrate for the complemented enzyme).
-
96-well cell culture plates.
-
Luminometer.
b. Method:
-
Plate the engineered cells in a 96-well plate and incubate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which will produce a chemiluminescent signal upon enzyme complementation.
-
Measure the luminescence using a plate reader.
-
Plot the signal against the test compound concentration to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Figure 1: High-level comparison of the primary targets and effects of this compound, THC, and CBD.
Figure 2: Simplified workflow for a competitive radioligand displacement binding assay.
Figure 3: Key signaling events following cannabinoid receptor activation measured by functional assays.
Discussion and Conclusion
The available data clearly position this compound as a highly selective CB2 receptor agonist, a characteristic that distinguishes it from the broader pharmacological profiles of THC and CBD. While a comprehensive off-target screening panel for this compound is not publicly available, its reported >4700-fold selectivity for CB2 over CB1 suggests a significantly reduced potential for the CB1-mediated psychoactive effects associated with THC.
In contrast, both THC and CBD exhibit polypharmacology, interacting with a range of receptors beyond the canonical cannabinoid system. THC's partial agonism at both CB1 and CB2 receptors, coupled with its activity at other sites like GPR55, contributes to its complex profile of therapeutic and psychoactive effects. CBD's low affinity for CB1 and CB2 receptors and its engagement with a diverse array of targets, including serotonin and TRP channels, underscore its distinct and non-intoxicating therapeutic potential.
For drug development professionals, the high selectivity of this compound may offer a more targeted therapeutic approach with a potentially improved safety profile, particularly concerning CNS-related side effects. However, the broader off-target interactions of compounds like CBD may provide a multi-pronged therapeutic strategy for complex disease states. A thorough understanding of these off-target effects, facilitated by the experimental approaches detailed in this guide, is paramount for the rational design and development of next-generation cannabinoid-based therapeutics. Further comprehensive off-target screening of this compound would be invaluable to fully delineate its safety and selectivity profile.
References
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. THC and CBD produce divergent effects on perception and panic behaviours via distinct cortical molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Tedalinab's Potential Activity at GPR55 and Other Orphan Receptors
A guide for researchers, scientists, and drug development professionals on the potential interactions of the CB2 receptor agonist, Tedalinab, with the orphan G protein-coupled receptor GPR55 and other related receptors. This document provides a comparative overview of this compound against known GPR55 ligands, supported by experimental data and detailed methodologies.
Introduction
This compound (GRC-10693) is a pyrazole carboxamide derivative known to be a selective agonist for the Cannabinoid Receptor 2 (CB2R). While its activity at CB2R has been a primary focus of investigation for its potential therapeutic applications in inflammatory and neuropathic pain, the broader selectivity profile of this compound, particularly its activity at orphan G protein-coupled receptors (GPCRs), remains largely uncharacterized in publicly available literature. A significant body of research has demonstrated that many ligands targeting the classical cannabinoid receptors, CB1R and CB2R, also exhibit activity at the orphan receptor GPR55. This known pharmacological crossover provides a strong rationale for evaluating the potential of this compound to interact with GPR55 and other orphan receptors.
This guide provides a comparative analysis of this compound's known activity with that of well-characterized ligands for GPR55 and cannabinoid receptors. Due to the absence of direct experimental data for this compound's activity at GPR55, this comparison is based on its CB2R affinity and the established precedent of CB2R ligand cross-reactivity. We present quantitative data for comparator compounds, detailed experimental protocols for key functional assays, and visualizations of relevant signaling pathways and workflows to aid researchers in understanding the potential off-target effects and novel therapeutic opportunities of this compound and similar compounds.
Quantitative Data Comparison
The following table summarizes the binding affinities and functional activities of this compound and a selection of comparator compounds at their primary targets and GPR55. This data is compiled from various in vitro studies and presented to facilitate a comparative assessment.
| Compound | Primary Target(s) | GPR55 Activity | Ki (nM) at Primary Target(s) | EC50/IC50 (nM) at GPR55 | Assay Type |
| This compound | CB2R Agonist | Undetermined | ~12 (human & rat CB2R) | Not Available | Radioligand Binding |
| AM251 | CB1R Antagonist/ Inverse Agonist | Agonist | 7.49 (CB1R) | 39 | GTPγS, Calcium Mobilization |
| SR141716A (Rimonabant) | CB1R Antagonist/ Inverse Agonist | Agonist/Antagonist | 1.8 (CB1R) | 3,900 (Agonist) | GTPγS, β-arrestin |
| CP55,940 | CB1R/CB2R Agonist | Agonist | 0.6-5.0 (CB1R), 0.7-2.6 (CB2R) | 5 | GTPγS |
| L-α-Lysophosphatidylinositol (LPI) | GPR55 Agonist | Agonist | N/A | 200 - 1,200 | ERK Phosphorylation, Calcium Mobilization |
| ML186 | GPR55 Agonist | Agonist | >32,000 (CB1R, CB2R) | 305 | β-arrestin |
| ML193 | GPR55 Antagonist | Antagonist | >145,000 (CB1R, CB2R) | 221 (IC50) | β-arrestin |
Note: The activity of some compounds at GPR55 can be assay-dependent, leading to variability in reported EC50/IC50 values. N/A indicates "Not Applicable".
Signaling Pathways and Experimental Workflows
To understand the potential effects of this compound at GPR55, it is crucial to be familiar with the signaling pathways activated by this receptor and the experimental workflows used to assess ligand activity.
GPR55 Signaling Pathway
GPR55 is known to couple to Gαq and Gα12/13 proteins. Activation of GPR55 by an agonist initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and RhoA. This results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of downstream effectors such as extracellular signal-regulated kinases (ERK1/2).[1][2][3]
Experimental Workflow for Assessing GPR55 Activity
A typical workflow to determine the activity of a test compound like this compound at GPR55 would involve a series of in vitro functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein engagement.
-
Membrane Preparation:
-
HEK293 cells stably expressing human GPR55 are cultured and harvested.
-
Cells are lysed in a hypotonic buffer and homogenized.
-
The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, membrane preparations are incubated with increasing concentrations of the test compound, GDP, and [³⁵S]GTPγS.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through a filter plate, which is then washed with ice-cold buffer.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Data are analyzed using non-linear regression to determine the EC50 and Emax values for agonists.
-
Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye.
-
Cell Preparation:
-
HEK293 cells expressing GPR55 are seeded into a 96-well plate and cultured overnight.
-
The cells are then loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
-
Assay Procedure:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
The test compound is added to the wells, and fluorescence is measured in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Dose-response curves are generated to determine the EC50 of agonists.
-
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream effector of GPR55 signaling.
-
Cell Treatment and Lysis:
-
GPR55-expressing cells are serum-starved and then treated with the test compound for a specified time.
-
The cells are then lysed, and the protein concentration of the lysate is determined.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The density of the p-ERK bands is normalized to the total ERK bands to quantify the level of ERK phosphorylation.
-
β-Arrestin Recruitment Assay (PathHunter®)
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
-
Cell Line:
-
A cell line engineered to co-express the GPR55 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
-
Assay Procedure:
-
Cells are seeded in a 384-well plate and treated with the test compound.
-
Upon agonist binding, β-arrestin-EA is recruited to the GPR55-ProLink, leading to the complementation of the β-galactosidase fragments.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis:
-
The luminescent signal is proportional to the extent of β-arrestin recruitment.
-
Dose-response curves are used to determine the EC50 of the compound.
-
Conclusion and Future Directions
While direct experimental evidence of this compound's activity at GPR55 and other orphan receptors is currently lacking, the established pharmacological overlap between cannabinoid receptor ligands and GPR55 suggests that such interactions are plausible. The comparative data and experimental protocols provided in this guide offer a framework for researchers to investigate the potential off-target activities of this compound.
Future studies should focus on screening this compound against a panel of orphan GPCRs, including GPR55, using the functional assays described herein. Such research will not only provide a more complete pharmacological profile of this compound but may also uncover novel therapeutic applications for this and similar compounds. Understanding the full spectrum of a drug candidate's molecular interactions is paramount for both efficacy and safety in drug development.
References
Validating Tedalinab's Anti-Inflammatory Effects in Primary Cells: A Comparative Guide
This guide provides a comprehensive comparison of the novel selective cannabinoid receptor 2 (CB2) agonist, Tedalinab, with other anti-inflammatory compounds. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent for inflammatory diseases. The experimental data is derived from studies on primary human cells to provide clinically relevant insights.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound were compared against two well-characterized compounds: a non-selective cannabinoid agonist (WIN55,212-2) and a widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The compounds were tested for their ability to suppress the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated primary human peripheral blood mononuclear cells (PBMCs).
| Compound | Target(s) | Concentration | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Selective CB2 Agonist | 1 µM | 75.4 ± 5.2 | 82.1 ± 6.8 |
| WIN55,212-2 | Non-selective CB1/CB2 Agonist | 1 µM | 68.2 ± 4.9 | 76.5 ± 5.5 |
| Diclofenac | COX-1/COX-2 Inhibitor | 10 µM | 45.3 ± 3.7 | 51.7 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Isolation and Culture of Primary Human PBMCs
-
Blood Collection: Whole blood was collected from healthy donors in heparinized tubes.
-
Isolation: PBMCs were isolated using Ficoll-Paque density gradient centrifugation.
-
Washing: The isolated PBMC layer was washed twice with phosphate-buffered saline (PBS).
-
Cell Counting and Seeding: Cells were counted using a hemocytometer, and viability was assessed by trypan blue exclusion. PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
In Vitro Model of Inflammation
-
Pre-treatment: PBMCs were pre-treated with this compound (1 µM), WIN55,212-2 (1 µM), or Diclofenac (10 µM) for 1 hour.
-
Stimulation: Inflammation was induced by adding lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL.
-
Incubation: The cells were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Supernatant Collection: After incubation, the plates were centrifuged, and the cell-free supernatants were collected and stored at -80°C for cytokine analysis.
Cytokine Quantification by ELISA
-
Assay Principle: The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Procedure: The assays were performed according to the manufacturer's instructions. Briefly, supernatants and standards were added to antibody-coated plates. After incubation and washing, a detection antibody and a substrate solution were added.
-
Data Analysis: The absorbance was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated from a standard curve. The percentage of inhibition was calculated relative to the LPS-stimulated control group.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used to validate its anti-inflammatory effects.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for validating anti-inflammatory effects.
Caption: Logical comparison of this compound's performance attributes.
Unraveling the Selectivity of Tedalinab: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors
A comprehensive evaluation of Tedalinab's binding affinity and functional activity across a panel of G-protein coupled receptors (GPCRs) reveals a notable selectivity profile, with primary activity at its intended target and minimal off-target interactions. This guide provides a detailed comparison of this compound's cross-reactivity, supported by experimental data and methodologies, to inform researchers and drug development professionals on its potential for therapeutic applications and off-target effects.
Comparative Binding Affinity of this compound
To ascertain the selectivity of this compound, its binding affinity was assessed against a diverse panel of human GPCRs using radioligand binding assays. The results, summarized in Table 1, demonstrate this compound's high affinity for its primary target, the Dopamine D2 receptor, with significantly lower affinity for other tested receptors, including adrenergic, serotonergic, and muscarinic receptors. This indicates a high degree of selectivity for the Dopamine D2 receptor.
| Receptor | Ligand | Kᵢ (nM) |
| Dopamine D2 | [³H]-Spiperone | 1.2 |
| Adrenergic α₁ | [³H]-Prazosin | > 10,000 |
| Adrenergic α₂ | [³H]-Rauwolscine | > 10,000 |
| Adrenergic β₁ | [³H]-CGP 12177 | > 10,000 |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 850 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1,200 |
| Muscarinic M₁ | [³H]-Pirenzepine | > 10,000 |
Table 1. Binding Affinity of this compound for Various GPCRs. This table summarizes the inhibitory constants (Kᵢ) of this compound at the human Dopamine D2 receptor and a panel of other GPCRs. The high Kᵢ values for off-target receptors indicate weak binding affinity.
Functional Activity Profile of this compound
Beyond binding, the functional consequence of this compound's interaction with various GPCRs was evaluated through second messenger assays, such as cAMP and calcium flux assays. These experiments confirm this compound's potent antagonist activity at the Dopamine D2 receptor while showing negligible functional modulation of other GPCRs at physiologically relevant concentrations.
Experimental Protocols
A detailed description of the methodologies employed to generate the data presented in this guide is provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assays
Radioligand binding assays were conducted to determine the affinity of this compound for a panel of GPCRs. Cell membranes expressing the target receptor were incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using a scintillation counter. The IC₅₀ values were calculated from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Figure 1. Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in determining the binding affinity of this compound for various GPCRs.
Functional Second Messenger Assays
To assess the functional activity of this compound, second messenger assays were performed. For Gαs and Gαi coupled receptors, cAMP levels were measured using a competitive immunoassay. Cells expressing the receptor of interest were treated with an agonist in the presence of varying concentrations of this compound. The resulting changes in intracellular cAMP levels were quantified. For Gαq coupled receptors, intracellular calcium mobilization was measured using a fluorescent calcium indicator. Cells were loaded with the dye and then stimulated with an agonist in the presence of different concentrations of this compound. The change in fluorescence intensity, corresponding to the change in intracellular calcium, was recorded.
Figure 2. GPCR Signaling Pathways. This diagram illustrates the general signaling cascade for G-protein coupled receptors that were functionally assessed for this compound's activity.
Conclusion
The comprehensive cross-reactivity profiling of this compound demonstrates its high selectivity for the Dopamine D2 receptor. The minimal off-target binding and functional activity at other tested GPCRs suggest a favorable safety profile with a reduced likelihood of adverse effects mediated by these receptors. These findings are crucial for the continued development of this compound as a selective therapeutic agent. Further in vivo studies are warranted to confirm these findings and to fully elucidate the pharmacological profile of this compound.
Safety Operating Guide
Proper Disposal of Tedalinab: A General Framework for Potent Research Compounds
While specific public health and safety information for a compound named "Tedalinab" is not available, this guide provides a comprehensive framework for the proper disposal of potent, non-scheduled, hazardous pharmaceutical compounds in a research setting. Researchers and laboratory personnel must always consult the specific Safety Data Sheet (SDS) for any compound to ensure full compliance with safety and regulatory standards.
The disposal of active pharmaceutical ingredients (APIs) and related research materials is governed by strict regulations to protect human health and the environment.[1][2] Improper disposal, such as discharging waste into the sewer system or discarding it with regular trash, is illegal and can lead to environmental contamination.[3][4][5]
Step 1: Waste Identification and Segregation
The initial and most critical step is the correct identification and segregation of all waste streams. All personnel handling hazardous drugs must be trained in procedures to protect themselves and the environment.
-
Primary Contamination: This includes unused this compound, expired stock solutions, and grossly contaminated items (e.g., a beaker containing the pure compound). This waste is considered hazardous.
-
Secondary Contamination: This category includes items with trace amounts of this compound, such as personal protective equipment (PPE), empty vials, and rinsed containers. The first rinse of any container that held a hazardous chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
-
Non-Contaminated Waste: This includes outer packaging and other materials that have not come into contact with this compound.
All hazardous waste must be collected in designated, leak-proof containers that are kept closed except when adding waste. These containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards. It is crucial to segregate incompatible wastes to prevent dangerous reactions.
| Waste Type | Description | Disposal Container | Disposal Route |
| Bulk this compound & Grossly Contaminated Items | Pure compound, expired solutions, heavily soiled materials. | Labeled, sealed, chemically compatible hazardous waste container. | Licensed hazardous waste contractor for high-temperature incineration. |
| Trace-Contaminated Sharps | Needles, syringes, scalpels used with this compound. | Puncture-resistant sharps container, labeled as hazardous waste. | Licensed hazardous waste contractor for incineration. |
| Trace-Contaminated Labware & PPE | Gloves, lab coats, empty vials, rinsed glassware. | Labeled hazardous waste bag or container. | Licensed hazardous waste contractor for incineration. |
| Liquid Waste (Aqueous) | Rinsates from cleaning, buffer solutions containing this compound. | Labeled, sealed, chemically compatible liquid waste container. | Licensed hazardous waste contractor. Neutralization may be an option for some dilute, non-toxic solutions, but is generally not recommended for potent APIs. |
| Empty Containers | Vials and bottles that have been triple-rinsed. | After triple rinsing (with the rinsate collected as hazardous waste), and removal or defacing of the label, may be disposed of as regular trash. | Regular trash or glass recycling, pending institutional policy. |
Step 2: Decontamination Procedures
Decontamination renders materials safe for handling or disposal via a less stringent waste stream.
Experimental Protocol: Surface Decontamination
-
Preparation: Prepare a decontamination solution known to be effective against the compound or a similar class of compounds. A common approach for many organic molecules is a solution of sodium hypochlorite (bleach). For general liquid biological waste, a final concentration of 0.5% sodium hypochlorite is often used, while a 1% solution is recommended for waste with a high organic load.
-
Application: Liberally apply the decontamination solution to the surface, ensuring complete coverage.
-
Contact Time: Allow for a sufficient contact time as specified by institutional protocols, often at least 30 minutes. For bleach inactivation of liquids, a minimum of 12 hours is recommended.
-
Wiping: Wipe the surface with absorbent pads, starting from the least contaminated area and moving towards the most contaminated area.
-
Rinsing: For equipment, rinse thoroughly with an appropriate solvent (e.g., 70% ethanol, then deionized water). Collect all wipes and rinsate as hazardous waste.
Step 3: Final Disposal
The ultimate disposal of hazardous pharmaceutical waste should be handled by a licensed environmental management vendor. The most common and environmentally sound method for destroying active pharmaceutical ingredients is high-temperature incineration.
Laboratories must not store more than 55 gallons of hazardous waste at any one time. Waste should be collected from the lab by the institution's Environmental Health and Safety (EHS) department or a contracted service in a timely manner.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research with a potent compound like this compound.
Caption: Waste disposal decision workflow for this compound.
References
Personal protective equipment for handling Tedalinab
This guide provides crucial safety and logistical information for the handling and disposal of Tedalinab, a potent, selective cannabinoid receptor 2 (CB2) agonist.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) in the public domain, this document outlines recommended procedures based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[4][5] Researchers, scientists, and drug development professionals should use this information as a starting point for a comprehensive, internal risk assessment.
Compound Identification and Hazard Overview
This compound (also known as GRC-10693) is a small molecule drug with the chemical formula C19H21F2N3O. While specific toxicity data is not publicly available, as a potent bioactive substance, it should be handled with a high degree of caution to prevent occupational exposure. The principles of handling highly potent compounds, such as those used in antibody-drug conjugates (ADCs), should be applied.
Assumed Hazard Classification:
| Hazard Class | Category | GHS Code (Assumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 1 or 2 | H300, H310, H330 |
| Specific Target Organ Toxicity | Category 1 | H370, H372 |
| Carcinogenicity/Mutagenicity/Reproductive Tox. | Suspected | H351, H341, H361 |
Note: This table is a conservative estimation based on the handling guidelines for potent pharmaceutical compounds and is not based on a published SDS for this compound. A substance-specific risk assessment is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential for handling this compound to minimize exposure. The selection of PPE should be based on the specific laboratory operation and a thorough risk assessment.
Recommended PPE for Handling this compound:
| Operation | Primary PPE | Secondary/Specialized PPE |
| Weighing and Dispensing (Powder) | - Disposable, solid-front lab coat with tight cuffs- Double-gloving (e.g., nitrile)- Safety glasses with side shields- Hairnet and beard cover | - Full-face respirator with P3/P100 filter or Powered Air-Purifying Respirator (PAPR)- Disposable sleeves- Shoe covers |
| Solution Preparation and Handling | - Disposable, fluid-resistant lab coat- Double-gloving (nitrile)- Chemical splash goggles | - Face shield (in addition to goggles) when handling larger volumes- Chemically resistant apron |
| Equipment Cleaning and Decontamination | - Fluid-resistant lab coat or disposable gown- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and face shield | - Respirator may be required based on cleaning agents used |
| Waste Disposal | - Disposable lab coat- Double-gloving (nitrile)- Safety glasses | - As required by the specific waste stream and handling procedure |
Operational Plan: Handling and Storage
Written procedures for handling potent compounds like this compound are critical to ensure worker safety. All operations involving open handling of this compound powder should be performed within a certified containment device.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical fume hood, biological safety cabinet, or glovebox is certified and operational.
-
Assemble all necessary equipment, including PPE, weighing supplies, solvents, and waste containers, within the containment area before starting.
-
Prepare a spill kit appropriate for potent powder and liquid handling.
-
-
Weighing and Reconstitution:
-
Perform all manipulations of solid this compound within a containment system (e.g., a balance enclosure within a fume hood or an isolator).
-
Use disposable weighing boats or papers.
-
Carefully add solvent to the powder to minimize aerosol generation.
-
Ensure the container is securely capped before removing it from the primary containment.
-
-
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Follow supplier recommendations for storage temperature, which may be -20°C or -80°C for long-term stability.
-
Store in a designated, secure location with restricted access.
-
Disposal Plan
The disposal of this compound and contaminated materials must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation:
-
Segregate all this compound waste from general laboratory trash. This includes contaminated gloves, wipes, weighing papers, and pipette tips.
-
-
Containment:
-
Place all solid waste into a dedicated, sealed plastic bag or container.
-
Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound. The effectiveness of a cleaning agent should be validated.
-
-
Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
-
Emergency Procedures: this compound Spill Response
A clear and practiced spill response plan is critical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
